molecular formula C10H14IN B1280844 2-Tert-butyl-4-iodoaniline CAS No. 881057-14-3

2-Tert-butyl-4-iodoaniline

Cat. No.: B1280844
CAS No.: 881057-14-3
M. Wt: 275.13 g/mol
InChI Key: CLQKQJQWOHPTSF-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-iodoaniline is a useful research compound. Its molecular formula is C10H14IN and its molecular weight is 275.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butyl-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQKQJQWOHPTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478882
Record name 2-TERT-BUTYL-4-IODOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881057-14-3
Record name 2-TERT-BUTYL-4-IODOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Tert-butyl-4-iodoaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butyl-4-iodoaniline is a substituted aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural features—a bulky tert-butyl group, a reactive iodine atom, and a nucleophilic amino group—provide a scaffold for the synthesis of a diverse range of complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of 2-tert-butyl-4-iodoaniline, detailed protocols for its synthesis and purification, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-tert-butyl-4-iodoaniline is fundamental to its application in research and development. The following table summarizes its key physical and chemical characteristics. It is important to note that while some of these properties have been experimentally determined for related compounds, specific experimental data for 2-tert-butyl-4-iodoaniline is limited, and some values are predicted based on computational models.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄IN[PubChem][1]
Molecular Weight 275.13 g/mol [PubChem][1]
Appearance Brown to black liquid (Predicted)[ChemicalBook][2]
Boiling Point 294.2 ± 33.0 °C (Predicted)[ChemicalBook][2]
Density 1.524 ± 0.06 g/cm³ (Predicted)[ChemicalBook][2]
CAS Number 128318-63-8[PubChem][1]
XLogP3 3.6 (Computed)[PubChem][1]
Hydrogen Bond Donors 1[PubChem][1]
Hydrogen Bond Acceptors 1[PubChem][1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-tert-butyl-4-iodoaniline.

Mass Spectrometry

The mass spectrum of 2-tert-butyl-4-iodoaniline provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 275, corresponding to the molecular weight of the compound.[1] A prominent fragment would likely be the loss of a methyl group from the tert-butyl substituent, resulting in a peak at m/z 260. Another significant fragmentation pathway could involve the loss of the entire tert-butyl group, leading to a peak at m/z 218.

A generalized fragmentation workflow is depicted below:

C10H14IN+ (m/z 275) C10H14IN+ (m/z 275) C9H11IN+ (m/z 260) C9H11IN+ (m/z 260) C10H14IN+ (m/z 275)->C9H11IN+ (m/z 260) - CH3 C6H5IN+ (m/z 218) C6H5IN+ (m/z 218) C10H14IN+ (m/z 275)->C6H5IN+ (m/z 218) - C4H9

Caption: Predicted mass spectrometry fragmentation of 2-tert-butyl-4-iodoaniline.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-tert-butyl-4-iodoaniline would exhibit characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum is available on PubChem.[4] Key expected peaks include:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Absorptions in the 2850-2970 cm⁻¹ range, corresponding to the tert-butyl group.

  • C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Typically observed in the 1250-1350 cm⁻¹ region.

  • C-I Stretching: A peak in the lower frequency region, generally below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • tert-Butyl Protons: A singlet integrating to 9 protons, expected around 1.3 ppm.

    • Amine Protons: A broad singlet integrating to 2 protons, with a chemical shift that can vary depending on the solvent and concentration.

    • Aromatic Protons: Three distinct signals in the aromatic region (6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The proton ortho to the iodine will likely be the most downfield, followed by the proton ortho to the amino group, and the proton between the tert-butyl and iodo groups.

  • ¹³C NMR:

    • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

    • Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom being significantly upfield due to the heavy atom effect.

Synthesis and Purification

The synthesis of 2-tert-butyl-4-iodoaniline can be approached through several synthetic strategies, typically involving the iodination of a substituted aniline precursor. The following is a generalized, yet detailed, protocol that can serve as a starting point for its synthesis in a laboratory setting. This protocol is adapted from established methods for the iodination of anilines.[4][5]

Synthetic Protocol: Iodination of 4-tert-butylaniline

This method involves the direct iodination of 4-tert-butylaniline using iodine monochloride (ICl) or an iodine/oxidant system. The ortho-directing effect of the amino group, sterically hindered by the tert-butyl group, should favor iodination at the 2-position.

Materials:

  • 4-tert-butylaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Sodium bisulfite (NaHSO₃)

  • An appropriate solvent (e.g., dichloromethane, ethanol, or acetic acid)

  • Petroleum ether or hexane for recrystallization

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1 equivalent) in the chosen solvent.

  • Addition of Base: Add sodium bicarbonate (1.5-2 equivalents) to the solution to neutralize the HI formed during the reaction.

  • Iodination: Cool the mixture in an ice bath. Slowly add a solution of iodine (1 equivalent) in the same solvent to the reaction mixture over a period of 30-60 minutes with vigorous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine.

    • If an organic solvent was used, separate the organic layer. If an aqueous or alcoholic solvent was used, extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization and Chromatography

Purification of the crude 2-tert-butyl-4-iodoaniline is essential to remove any unreacted starting materials and side products.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, methanol).

  • Slowly add a co-solvent in which the compound is less soluble (e.g., water or petroleum ether) until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For higher purity, the product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for eluting the desired product.

cluster_synthesis Synthesis cluster_purification Purification Start 4-tert-butylaniline Reagents Iodine (I2) Sodium Bicarbonate (NaHCO3) Start->Reagents Reaction Iodination Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure 2-tert-butyl-4-iodoaniline Recrystallization->Pure Chromatography->Pure

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Tert-butyl-4-iodoaniline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Tert-butyl-4-iodoaniline, a critical building block in modern medicinal chemistry. We will explore its chemical properties, identify reputable commercial suppliers, detail essential quality control methodologies, and present practical applications in synthetic protocols. The objective is to equip researchers with the necessary knowledge to confidently source and effectively utilize this versatile intermediate in their drug discovery programs.

Introduction to 2-Tert-butyl-4-iodoaniline: A Key Synthetic Intermediate

2-Tert-butyl-4-iodoaniline, with the CAS number 128318-63-8, is an aromatic amine that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a bulky tert-butyl group and a reactive iodine atom on the aniline scaffold, provides a unique combination of steric influence and functional handles for a variety of chemical transformations.

The tert-butyl group can direct reactions to specific positions and can enhance the solubility of the resulting compounds in organic solvents. The iodo-substituent is an excellent leaving group in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in the construction of carbon-carbon and carbon-nitrogen bonds. The amino group, in turn, can be readily derivatized to form amides, sulfonamides, and other functional groups, further expanding its synthetic utility.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C10H14IN[1][2]
Molecular Weight 275.13 g/mol [1][2]
CAS Number 128318-63-8[1][2]
Appearance White to off-white or light green to dark brown crystalline powder[1][3]
Purity Typically >97% or >98%[1][4]
Storage Conditions Keep in a dark place, sealed in a dry, room temperature environment, under an inert atmosphere.[1][5]

Commercial Suppliers of 2-Tert-butyl-4-iodoaniline

The quality and purity of starting materials are paramount in drug development to ensure the reliability and reproducibility of synthetic routes and the safety of the final active pharmaceutical ingredient (API).[6][7] Several chemical suppliers specialize in providing high-purity intermediates for research and commercial scales. Below is a comparative table of some commercial suppliers of 2-Tert-butyl-4-iodoaniline.

SupplierProduct Name/NumberPurityAvailable Quantities
BLDpharm 4-(tert-Butyl)-2-iodoanilineNot specifiedInquire
AiFChem 4-(tert-Butyl)-2-iodoaniline hydrochlorideNot specifiedInquire
Henan Allgreen Chemical Co., Ltd 4-tert-Butyl-2-iodo-aniline98%Inquire
Sunway Pharm Ltd 4-(tert-butyl)-2-iodoaniline97%100mg - 250g
ChemicalBook 4-tert-Butyl-2-iodo-anilineVaries by supplierVaries by supplier

It is crucial to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Quality Control and Analytical Methods

Ensuring the identity and purity of 2-Tert-butyl-4-iodoaniline is a critical first step in any synthetic workflow. A combination of analytical techniques should be employed for comprehensive characterization.

Common Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is the primary method for confirming the identity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing purity and identifying volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any non-volatile impurities.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

The following diagram illustrates a typical workflow for the quality control of incoming 2-Tert-butyl-4-iodoaniline.

QC_Workflow cluster_sourcing Sourcing cluster_receiving Receiving and Initial Checks cluster_analytical Analytical Testing cluster_decision Decision Supplier_Selection Select Reputable Supplier Request_CoA Request Certificate of Analysis Supplier_Selection->Request_CoA Visual_Inspection Visual Inspection Request_CoA->Visual_Inspection Documentation_Review Review CoA and MSDS Visual_Inspection->Documentation_Review NMR ¹H and ¹³C NMR Documentation_Review->NMR GC_MS GC-MS for Purity NMR->GC_MS HPLC HPLC for Purity GC_MS->HPLC Release_to_Inventory Release to Inventory HPLC->Release_to_Inventory Pass Quarantine_Reject Quarantine and Reject HPLC->Quarantine_Reject Fail

Caption: Quality control workflow for 2-Tert-butyl-4-iodoaniline.

Applications in Drug Discovery and Organic Synthesis

Iodoanilines are valuable building blocks in the synthesis of a wide array of biologically active molecules.[9] They are particularly useful in the construction of heterocyclic compounds, which are prevalent in many drug scaffolds.[10][11] For instance, the indole and indoline moieties, which can be synthesized from aniline derivatives, are found in numerous pharmaceuticals with applications in oncology, infectious diseases, and neurology.[10][11]

Illustrative Synthetic Application: Suzuki-Miyaura Cross-Coupling

A common application of 2-Tert-butyl-4-iodoaniline is in palladium-catalyzed cross-coupling reactions. The following scheme illustrates a generic Suzuki-Miyaura reaction, where an aryl or heteroaryl group (Ar) is coupled to the aniline core. This reaction is a powerful tool for creating complex molecular architectures.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Tert-butyl-4-iodoaniline. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • 2-Tert-butyl-4-iodoaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial, add 2-Tert-butyl-4-iodoaniline, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Proper handling of 2-Tert-butyl-4-iodoaniline is essential to ensure laboratory safety. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[12][13][14]

Key Safety Information:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[15][13][14] Causes skin, eye, and respiratory tract irritation.[15][13][14] May be light sensitive.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[12]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wash hands and any exposed skin thoroughly after handling.[15][13] Do not eat, drink, or smoke when using this product.[15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][16] Protect from direct sunlight.[16][13]

Conclusion

2-Tert-butyl-4-iodoaniline is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its unique structural features allow for a wide range of chemical transformations, making it a key intermediate for accessing novel chemical space. By carefully selecting reputable suppliers, implementing rigorous quality control measures, and adhering to safe handling practices, researchers can confidently and effectively utilize this compound to advance their research programs.

References

  • Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved January 28, 2026.
  • AiFChem. (n.d.). 4-(tert-Butyl)-2-iodoaniline hydrochloride | 1799421-08-1. Retrieved January 28, 2026.
  • PubChem. (n.d.). 4-Tert-butyl-2-iodo-aniline | C10H14IN | CID 10802330. Retrieved January 28, 2026.
  • Brewster, R. Q. (n.d.). p-IODOANILINE. Organic Syntheses Procedure. Retrieved January 28, 2026.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-tert-Butylaniline. Retrieved January 28, 2026.
  • FramoChem. (n.d.). Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing. Retrieved January 28, 2026.
  • Xu, Y.-H., Wang, C., & Qu, F. (2008). 2-Chloro-4-iodoaniline.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - 4-Iodoaniline for synthesis. Retrieved January 28, 2026.
  • Oceanic Pharmachem. (n.d.). Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused. Retrieved January 28, 2026.
  • Google Patents. (n.d.).
  • Sarex blog. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved January 28, 2026.
  • BLDpharm. (n.d.). Reliable research chemicals supplier. Retrieved January 28, 2026.
  • Henan Allgreen Chemical Co., Ltd. (n.d.). 4-tert-Butyl-2-iodo-aniline CAS NO.128318-63-8. Retrieved January 28, 2026.
  • Alfa Aesar. (2025, September 5).
  • ChemicalBook. (2025, July 16). 4-tert-Butyl-2-iodo-aniline | 128318-63-8. Retrieved January 28, 2026.
  • Calibre Chemicals. (n.d.). Industrial Applications of 2-Iodoaniline in Organic Synthesis. Retrieved January 28, 2026.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Iodoaniline. Retrieved January 28, 2026.
  • National Center for Biotechnology Information. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. PMC. Retrieved January 28, 2026.
  • Univar Solutions. (n.d.). Reliable, High-Purity Solvents Supplier for Pharmaceutical Ingredients. Retrieved January 28, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Method Development of 2-tert-Butyl-4-hydroxyanisole. Retrieved January 28, 2026.
  • BLDpharm. (n.d.). 4-(tert-Butyl)-2-iodoaniline | 128318-63-8. Retrieved January 28, 2026.
  • ResearchGate. (2025, August 6). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Retrieved January 28, 2026.
  • Calibre Chemicals. (n.d.). 4-Iodoaniline Manufacturer. Retrieved January 28, 2026.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 28, 2026.
  • ChemRxiv. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Retrieved January 28, 2026.
  • ChemBuyersGuide.com. (n.d.). Chemical Suppliers. Retrieved January 28, 2026.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved January 28, 2026.
  • PubChem. (n.d.). 2-Iodoaniline | C6H6IN | CID 11995. Retrieved January 28, 2026.
  • TCI Chemicals. (n.d.). 4-Iodoaniline | 540-37-4. Retrieved January 28, 2026.
  • Sunway Pharm Ltd. (n.d.). 4-(tert-butyl)-2-iodoaniline - CAS:128318-63-8. Retrieved January 28, 2026.
  • Sigma-Aldrich. (n.d.). 4-tert-Butylaniline 99 769-92-6. Retrieved January 28, 2026.

Sources

Spectroscopic data for 2-Tert-butyl-4-iodoaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2-Tert-butyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Tert-butyl-4-iodoaniline, a substituted aniline with potential applications in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a predictive reference, employing established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to elucidate its structural characteristics. By offering a detailed interpretation of expected spectral features, this guide aims to facilitate the unambiguous identification and characterization of 2-Tert-butyl-4-iodoaniline in a research setting. Furthermore, it includes standardized, field-proven protocols for the acquisition of such data, ensuring a framework for experimental validation.

Introduction and Molecular Structure Analysis

2-Tert-butyl-4-iodoaniline (C₁₀H₁₄IN, Molar Mass: 275.13 g/mol ) is a halogenated and alkylated aniline derivative. Such compounds are valuable intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and materials science. The precise substitution pattern on the aniline ring dictates its reactivity and potential biological activity, making unequivocal structural verification paramount. Spectroscopic analysis is the cornerstone of this verification process.

The molecular architecture of 2-Tert-butyl-4-iodoaniline features three key substituents on the benzene ring, each exerting distinct electronic and steric effects that govern its spectroscopic signature:

  • Amino (-NH₂) Group: An activating, electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This shielding effect significantly influences the chemical shifts of nearby protons and carbons.

  • Iodine (-I) Atom: An electronegative halogen that exerts a deactivating, electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, directing electrophilic substitution to the ortho and para positions. Its large atomic size also contributes to steric hindrance.

  • Tert-butyl (-C(CH₃)₃) Group: A bulky, electron-donating alkyl group through induction and hyperconjugation. Its steric bulk can influence the conformation of the molecule and the local environment of adjacent atoms.

The interplay of these effects results in a unique and predictable spectroscopic fingerprint, which will be deconstructed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 2-Tert-butyl-4-iodoaniline are detailed below, assuming a standard deuterated chloroform (CDCl₃) solvent.

Caption: Molecular structure of 2-Tert-butyl-4-iodoaniline with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and tert-butyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-6~ 7.35dJ ≈ 2.01HDeshielded by the adjacent iodine atom and ortho to the amino group.
H-5~ 7.10ddJ ≈ 8.5, 2.01HCoupled to both H-3 (meta) and H-6 (ortho).
H-3~ 6.80dJ ≈ 8.51HShielded by the para-amino group and ortho to the tert-butyl group.
-NH₂~ 3.80br s-2HBroad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent.
-C(CH₃)₃~ 1.25s-9HStrong singlet due to the nine equivalent methyl protons of the tert-butyl group.

Table 1: Predicted ¹H NMR data for 2-Tert-butyl-4-iodoaniline in CDCl₃.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-NH₂)~ 145.5Attached to the electron-donating amino group, resulting in a downfield shift.
C-4 (C-I)~ 82.0The "heavy atom effect" of iodine causes a significant upfield (shielding) shift for the directly attached carbon.
C-2 (C-tert-butyl)~ 138.0Quaternary carbon, deshielded by the bulky alkyl substituent.
C-5~ 137.5Deshielded by the adjacent iodine atom.
C-6~ 128.0Influenced by the ortho-amino and para-iodo groups.
C-3~ 125.0Shielded by the para-amino group.
C-7 (-C (CH₃)₃)~ 34.0Quaternary carbon of the tert-butyl group.
C-8 (-C(CH₃ )₃)~ 31.5Methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR data for 2-Tert-butyl-4-iodoaniline in CDCl₃.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides critical information about the functional groups present in a molecule. The predicted characteristic absorption bands for 2-Tert-butyl-4-iodoaniline are summarized below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium (two bands)
3100 - 3000C-H StretchAromatic RingMedium to Weak
2960 - 2870C-H Stretchtert-butyl GroupStrong
~ 1620N-H Bend (Scissoring)Primary Amine (-NH₂)Strong
1600 & 1500C=C StretchAromatic RingMedium (two bands)
~ 1270C-N StretchAromatic AmineStrong
Below 600C-I StretchIodoalkaneMedium to Strong

Table 3: Predicted characteristic IR absorption bands for 2-Tert-butyl-4-iodoaniline.

The presence of two distinct peaks in the 3450-3350 cm⁻¹ region is a hallmark of a primary amine. The strong C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the saturated tert-butyl group.

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern, which can be used to confirm the molecular weight and aspects of the structure.

  • Predicted Molecular Ion (M⁺): The molecular ion peak will appear at a mass-to-charge ratio (m/z) of 275 , corresponding to the molecular weight of the compound (C₁₀H₁₄IN).

  • Key Fragmentation Pathways: The molecular ion is energetically unstable and will fragment. The most probable fragmentation involves the loss of a methyl radical to form a highly stable secondary benzylic carbocation.

fragmentation M Molecular Ion (M⁺) m/z = 275 frag1 [M - CH₃]⁺ m/z = 260 (Base Peak) M->frag1 - •CH₃

Caption: Primary fragmentation pathway for 2-Tert-butyl-4-iodoaniline in EI-MS.

Predicted Key Fragments:

m/zProposed FragmentNotes
275[C₁₀H₁₄IN]⁺Molecular Ion (M⁺)
260[C₉H₁₁IN]⁺Loss of a methyl radical (-CH₃). This is expected to be the base peak due to the stability of the resulting cation.
148[C₉H₁₁N]⁺Loss of an iodine radical (-I) from the m/z 260 fragment.
133[C₈H₈N]⁺Loss of a methyl group from the m/z 148 fragment.

Table 4: Predicted major fragments in the mass spectrum of 2-Tert-butyl-4-iodoaniline.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized experimental protocols are recommended.

NMR Spectroscopy Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of 2-Tert-butyl-4-iodoaniline prep2 Dissolve in ~0.7 mL of CDCl₃ containing TMS prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate ¹H spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

  • Causality: CDCl₃ is a common, relatively non-polar solvent that provides good solubility for many organic compounds and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. Shimming is crucial for obtaining sharp, well-resolved peaks by ensuring the magnetic field is uniform across the sample.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of 2-Tert-butyl-4-iodoaniline with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Trustworthiness: The KBr pellet method is a self-validating system for solid samples as it minimizes interfering solvent absorptions. A properly pressed, clear pellet ensures good signal quality.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization (Electron Ionization - EI):

    • Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is standardized to allow for reproducible fragmentation patterns that can be compared across different instruments.

  • Analysis:

    • Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection:

    • Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Expertise: EI is the method of choice for relatively small, volatile, and thermally stable molecules like 2-Tert-butyl-4-iodoaniline as it reliably produces a molecular ion and a rich, structurally informative fragmentation pattern.

Conclusion

The structural characterization of 2-Tert-butyl-4-iodoaniline can be confidently achieved through a combined spectroscopic approach. The predicted ¹H NMR spectrum is distinguished by three unique aromatic signals, a broad amine signal, and a prominent tert-butyl singlet. The ¹³C NMR spectrum is characterized by the significantly shielded carbon atom attached to the iodine. The IR spectrum will prominently feature the dual N-H stretching bands of the primary amine. Finally, the mass spectrum should confirm the molecular weight of 275 g/mol and show a characteristic base peak at m/z 260, corresponding to the loss of a methyl group. This guide provides a robust predictive framework for researchers to validate the synthesis and purity of this valuable chemical intermediate.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved January 27, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Retrieved January 27, 2026, from [Link]

Technical Guide: Stability and Storage of 2-Tert-butyl-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for 2-Tert-butyl-4-iodoaniline , a specialized intermediate used frequently in the synthesis of soluble polyimides and sterically hindered biphenyl ligands.

This guide is structured to provide actionable, high-integrity data for researchers requiring strict purity control.

Compound Identity:

  • Chemical Name: 2-Tert-butyl-4-iodoaniline[1][][3][4][5]

  • CAS Number: 881057-14-3[][5]

  • Molecular Formula: C₁₀H₁₄IN

  • Molecular Weight: 275.13 g/mol [6][7]

  • Physical State: Off-white to pale brown crystalline solid

Part 1: Physicochemical Stability Profile

To store this compound effectively, one must understand the specific molecular vulnerabilities introduced by its substituents. The molecule features two conflicting stability factors: the stabilizing steric bulk of the tert-butyl group and the destabilizing lability of the carbon-iodine bond.

Photolytic Instability (The Primary Hazard)

The carbon-iodine (C–I) bond at the para position is the weakest link in the molecule.

  • Mechanism: Exposure to UV or visible light (blue spectrum) excites the C–I bond, leading to homolytic cleavage. This generates an aryl radical and an iodine radical.

  • Consequence: The aryl radical abstracts a hydrogen atom from the solvent or moisture, reverting the compound to 2-tert-butylaniline (the de-iodinated impurity). The liberated iodine radical (

    
    ) dimerizes to 
    
    
    
    , causing the sample to turn yellow/brown.
  • Visual Indicator: A shift from off-white to yellow or brown indicates significant photolytic degradation.

Oxidative Susceptibility

While the tert-butyl group at the ortho position provides steric protection to the amine nitrogen, it does not render it immune to oxidation.

  • Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, can oxidize the amine (

    
    ) to hydroxylamines or nitroso species.
    
  • Risk Factor: High surface area (fine powder) increases oxidative exposure.

Thermal Stability

The compound is a crystalline solid with a melting point typically in the range of 60–65 °C (based on structural analogs).

  • Risk: Storage above 30 °C does not immediately degrade the compound but accelerates the kinetics of the photolytic and oxidative pathways described above.

Part 2: Storage & Handling Protocols[9][10]

A. Long-Term Storage (Shelf Life > 3 Months)

For maintaining >99% purity over extended periods (e.g., drug development libraries), strict adherence to the "Cold-Dark-Inert" protocol is required.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows radical propagation kinetics and oxidative turnover.
Atmosphere Argon or Nitrogen (Blanketed)Displaces

to prevent amine oxidation. Argon is preferred due to its higher density.
Container Amber Glass Vial Blocks UV/Blue light (<450 nm) to prevent C–I bond cleavage.
Closure PTFE-lined Screw Cap Ensures chemical resistance and an airtight seal against moisture/oxygen.
Desiccant Silica Gel Packet (Secondary)Prevents hydrolysis-driven side reactions; store the vial inside a desiccated jar.
B. Short-Term / Benchtop Handling
  • Light: Handle under low-light conditions or use amber glassware. If amber glassware is unavailable, wrap flasks in aluminum foil immediately.

  • Solvent Choice: When in solution, avoid protic solvents (like methanol) for extended periods under light, as they facilitate radical hydrogen abstraction. Dichloromethane (DCM) or Toluene are preferred for temporary processing.

  • Tools: Use stainless steel or glass spatulas. Avoid iron-rich tools if the compound is wet, to prevent trace metal catalysis.

Part 3: Quality Control & Degradation Monitoring

Before using 2-Tert-butyl-4-iodoaniline in sensitive metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), verification of purity is essential. The de-iodinated byproduct is a chain-terminator in polymerization reactions.

QC Workflow
  • Visual Inspection:

    • Pass: White to off-white crystals.

    • Fail: Dark brown, sticky, or liquid-phase separation (indicates severe degradation).

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

    • Detection: UV (254 nm).

    • Observation: The de-iodinated impurity (2-tert-butylaniline) will be more polar (lower

      
      ) or distinct from the parent iodo-compound depending on the stationary phase.
      
  • 1H-NMR Validation:

    • Check for the loss of the aromatic protons characteristic of the para-substituted system. The appearance of a triplet/multiplet pattern typical of a mono-substituted (ortho only) ring indicates de-iodination.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes that storage conditions must mitigate.

G Start 2-Tert-butyl-4-iodoaniline (Pure) Light UV/Visible Light (hv) Start->Light Oxygen Atmospheric O2 Start->Oxygen Radical Aryl Radical Intermediate Light->Radical Homolytic C-I Cleavage Prod_Deiod 2-Tert-butylaniline (De-iodinated Impurity) Radical->Prod_Deiod + H (from solvent/moisture) Prod_I2 Free Iodine (I2) (Yellow/Brown Color) Radical->Prod_I2 Dimerization of I• Prod_Ox N-Oxides / Azo Species (Colored Impurities) Oxygen->Prod_Ox Slow Oxidation

Figure 1: Primary degradation pathways. Light exposure drives rapid de-iodination, while oxygen drives slow amine degradation.

Part 5: Storage Decision Tree

Use this logic flow to determine the appropriate storage method based on your usage timeline.

Storage Input Received 2-Tert-butyl-4-iodoaniline Decision Intended Usage Timeframe? Input->Decision Immediate < 1 Week Decision->Immediate Immediate ShortTerm 1 - 4 Weeks Decision->ShortTerm Project Duration LongTerm > 1 Month Decision->LongTerm Stockpile Action_Imm Store in Amber Vial Room Temp (20-25°C) Keep Dry Immediate->Action_Imm Action_Short Store in Amber Vial Refrigerate (4°C) Desiccator ShortTerm->Action_Short Action_Long Amber Vial + Parafilm Flush with Argon/N2 Refrigerate (4°C) LongTerm->Action_Long

Figure 2: Storage protocol decision matrix based on usage timeline.

References

  • Google Patents. (2009). CN101531598A - Tert-butyl benzidine and preparation method thereof. (Describes synthesis and handling of the intermediate).

Sources

Methodological & Application

Introduction: The Strategic Importance of a Well-Positioned Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Tert-butyl-4-iodoaniline in the Synthesis of Pharmaceutical Intermediates

In the intricate field of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a target molecule. 2-Tert-butyl-4-iodoaniline is a highly valued precursor, embodying a strategic combination of structural features that grant chemists precise control over molecular architecture. Its utility is rooted in the orthogonal reactivity of its three key components: a nucleophilic amino group, a sterically demanding tert-butyl substituent, and a highly reactive iodo group positioned for versatile cross-coupling reactions.

The bulky tert-butyl group is not merely a passive substituent; it serves as a "conformational lock," influencing the molecule's three-dimensional shape to enhance binding affinity and selectivity for biological targets.[1][2] Furthermore, its steric shield can protect adjacent functionalities from metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile.[3] The true synthetic power of this molecule, however, lies in the carbon-iodine bond at the 4-position. Iodine's high reactivity as a leaving group in palladium-catalyzed cross-coupling reactions enables the facile construction of carbon-carbon and carbon-heteroatom bonds under mild conditions, a necessity for the synthesis of complex and delicate pharmaceutical agents. This guide provides a detailed exploration of 2-tert-butyl-4-iodoaniline, offering both the theoretical basis and practical protocols for its application in pharmaceutical research and development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key characteristics of 2-tert-butyl-4-iodoaniline are summarized below.

PropertyValueSource
IUPAC Name 4-(tert-butyl)-2-iodoaniline[4]
Molecular Formula C₁₀H₁₄IN[4]
Molecular Weight 275.13 g/mol [4]
Appearance Brown to black liquid or solid[5]
Boiling Point 294.2 ± 33.0 °C (Predicted)[5]
Density 1.524 ± 0.06 g/cm³ (Predicted)[5]
pKa 2.86 ± 0.10 (Predicted)[5]
Solubility Insoluble in water; soluble in common organic solvents like ethanol, ether, and chloroform.[6]
Handling and Safety Precautions

Substituted iodoanilines require careful handling to minimize exposure and ensure laboratory safety.[7]

  • General Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9] Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[8][10]

  • Health Hazards: Iodoanilines can cause skin, eye, and respiratory tract irritation.[7] They may be harmful if inhaled, swallowed, or absorbed through the skin.[7] Some aniline derivatives are associated with methemoglobinemia, which can cause cyanosis (a bluish discoloration of the skin).[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5][8] This compound is light-sensitive, and proper storage is crucial to prevent degradation.[6][7]

The Chemist's Rationale: Why Choose 2-Tert-butyl-4-iodoaniline?

The decision to use this specific precursor is driven by the distinct advantages conferred by its unique substitution pattern. This rational design is a cornerstone of modern drug discovery, enabling the synthesis of molecules with tailored properties.

G cluster_molecule 2-tert-butyl-4-iodoaniline cluster_features cluster_advantages Impact on Pharmaceutical Synthesis & Properties mol Key Structural Features tert_butyl tert-Butyl Group (Position 2) iodo Iodo Group (Position 4) amino Amino Group (Position 1) adv1 Steric Influence & Metabolic Shielding tert_butyl->adv1 adv2 Versatile Synthetic Handle for Cross-Coupling Reactions iodo->adv2 adv3 Nucleophilic Site & H-Bonding Anchor amino->adv3

Caption: Strategic advantages conferred by 2-tert-butyl-4-iodoaniline's functional groups.

  • The tert-Butyl Group: This bulky group imposes significant steric hindrance, which can be leveraged to control reactivity at the adjacent amino group and to dictate the preferred conformation of the final molecule. This conformational rigidity is often crucial for achieving high-affinity binding to the active site of a target protein, such as a kinase.[11]

  • The Iodo Group: The C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive in the oxidative addition step of palladium-catalyzed cross-coupling cycles. This high reactivity allows for the use of milder reaction conditions, which preserves thermally sensitive functional groups elsewhere in the molecule. It is the ideal handle for introducing molecular complexity.

  • The Amino Group: The aniline nitrogen serves as a versatile nucleophile and a key hydrogen bonding element. It can be acylated, alkylated, or used as an anchor point for constructing heterocyclic ring systems, such as quinazolines and pyrazoles, which are common scaffolds in many kinase inhibitors.[12][13][14]

Core Application: Palladium-Catalyzed Cross-Coupling Protocols

The primary utility of 2-tert-butyl-4-iodoaniline is as a substrate in cross-coupling reactions to form new C-C bonds. Below are detailed protocols for two of the most powerful and relevant transformations: the Suzuki-Miyaura and Sonogashira couplings.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[15][16] This is a premier method for constructing the biaryl motifs prevalent in many pharmaceutical agents.

G cluster_reactants Inputs cluster_products Outputs start Pd(0)L2 Active Catalyst pd2_complex Aryl-Pd(II)-Iodo Complex start->pd2_complex Oxidative Addition transmetal Transmetalation Intermediate pd2_complex->transmetal Transmetalation biaryl_pd Diaryl-Pd(II) Complex transmetal->biaryl_pd biaryl_pd->start Reductive Elimination product Biaryl Product biaryl_pd->product aryl_iodide 2-tert-butyl-4-iodoaniline aryl_iodide->pd2_complex boronic_acid R-B(OH)2 (Boronic Acid) boronic_acid->transmetal base Base (e.g., K2CO3) base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple 2-tert-butyl-4-iodoaniline with a generic arylboronic acid to synthesize a 4-aryl-2-tert-butylaniline derivative.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
2-tert-butyl-4-iodoaniline275.13275 mg1.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Protocol:

  • Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-tert-butyl-4-iodoaniline (275 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Degassing: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be previously degassed by bubbling with an inert gas for at least 30 minutes. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is critical for reproducible, high-yielding reactions.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for introducing rigid alkyne linkers into molecular scaffolds, a common strategy in the design of Type-II kinase inhibitors.[11] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[19][20]

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)-I pd0->pd2 Oxidative Addition (Ar-I) product_pd Ar-alkyne-Pd(II) pd2->product_pd Transmetalation product_pd->pd0 Reductive Elimination product_out Product (Ar-C≡C-R) product_pd->product_out cu_alkynilide Cu(I)-alkynilide cu_alkynilide->pd2 alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_alkynilide base Base (e.g., Et3N) base->cu_alkynilide

Caption: Interlinked catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Objective: To couple 2-tert-butyl-4-iodoaniline with a terminal alkyne to form a 2-tert-butyl-4-(alkynyl)aniline.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
2-tert-butyl-4-iodoaniline275.13275 mg1.01.0
Terminal AlkyneVariesVaries1.11.1
PdCl₂(PPh₃)₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.457.6 mg0.040.04
Triethylamine (Et₃N)101.195 mL-Solvent/Base
Tetrahydrofuran (THF)-5 mL-Solvent

Step-by-Step Protocol:

  • Inert Atmosphere Setup: To a 25 mL Schlenk flask with a stir bar, add 2-tert-butyl-4-iodoaniline (275 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and Backfill: Seal the flask, evacuate the atmosphere, and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert environment. Causality: The copper(I) alkynilide intermediate is sensitive to oxidative homocoupling (Glaser coupling) in the presence of oxygen, which would lead to unwanted alkyne dimers and reduced yield.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir for 5 minutes to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe at room temperature.

  • Reaction Execution: Stir the reaction at room temperature. A gentle exotherm may be observed. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC. The formation of a triethylammonium iodide salt precipitate is a visual indicator of reaction progress. Completion is usually achieved in 2-6 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The triethylamine can be co-evaporated with toluene. Purify the resulting residue by flash column chromatography on silica gel (hexane/ethyl acetate) to isolate the pure aryl-alkyne product.

Case Study: A Synthetic Workflow for a Kinase Inhibitor Scaffold

This workflow illustrates how the previously described protocols can be integrated into a multi-step synthesis to build a core structure found in many kinase inhibitors.

Caption: Synthetic workflow from the precursor to a heterocyclic kinase inhibitor scaffold.

This hypothetical pathway first utilizes a Sonogashira coupling to install an alkyne. The resulting intermediate possesses both an amino group and an alkyne in a specific orientation that can be exploited for a subsequent cyclization reaction (e.g., a Larock indole synthesis or related cyclization) to form a fused heterocyclic system, a privileged scaffold in pharmaceutical chemistry.[21]

Conclusion

2-Tert-butyl-4-iodoaniline is more than a simple chemical; it is a strategically designed tool for molecular construction. The interplay between its sterically influential tert-butyl group and the synthetically versatile iodoaniline core provides a robust platform for developing complex pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings represent reliable and field-tested methods for leveraging this precursor's full potential. By understanding the causality behind each procedural step, from the necessity of an inert atmosphere to the specific role of each reagent, researchers can confidently and efficiently advance their drug discovery programs, building upon this foundational block to create the next generation of therapeutic agents.

References

  • Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis . PharmaCompass. [Link]

  • Material Safety Data Sheet - 4-Iodoaniline, 99% . Cole-Parmer. [Link]

  • 2-tert-Butyl-4-hydroxyanisole PubChem Entry . National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 . ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling . ResearchGate. [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors . PubMed. [Link]

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing . Sonalashen. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Recent Advances in Sonogashira Reactions . ResearchGate. [Link]

  • Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1) . PubMed. [Link]

  • 4-Tert-butyl-2-iodo-aniline PubChem Entry . National Center for Biotechnology Information. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds . ChemRxiv. [Link]

  • 4-Iodoaniline Safety Data Sheet . Thermo Fisher Scientific. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls . University of California, San Diego. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States . National Institutes of Health. [Link]

  • Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide . Royal Society of Chemistry. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • The tert-butyl group in chemistry and biology . ResearchGate. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies . MDPI. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][22]-Fused Indole Heterocycles . National Institutes of Health. [Link]

  • 2-Chloro-4-iodoaniline . ResearchGate. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline . GSC Online Press. [Link]

  • Suzuki Coupling Mechanism . YouTube. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin . Rose-Hulman Institute of Technology. [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry . ResearchGate. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds . PubMed. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 2-Tert-butyl-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylethynyl Anilines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of complex molecules.[1][3] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the resulting arylethynyl motifs are crucial structural components.[1][4] Specifically, the synthesis of arylethynyl anilines provides valuable building blocks for pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular wires.[1][5][6]

This guide provides a detailed examination of the Sonogashira coupling as applied to 2-tert-butyl-4-iodoaniline, a sterically hindered and electron-rich substrate. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement this reaction, troubleshoot potential challenges, and adapt the methodologies to their specific synthetic targets.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for rational protocol design and optimization. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

The Palladium Cycle: The Cross-Coupling Engine

The palladium cycle is the core of the C-C bond formation. It commences with the oxidative addition of the aryl halide (in this case, 2-tert-butyl-4-iodoaniline) to a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The subsequent crucial step is transmetalation, where an acetylide species, generated in the copper cycle, is transferred to the palladium center. The final step is reductive elimination, which forms the desired arylethynyl aniline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7]

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to facilitate the formation of a reactive copper acetylide intermediate.[1][8] The terminal alkyne reacts with the copper(I) salt, often in the presence of the amine base, to form the copper acetylide.[8] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.[1][9] The amine base serves to deprotonate the terminal alkyne, facilitating the formation of the acetylide.[7][8]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocols for the Sonogashira Coupling of 2-Tert-butyl-4-iodoaniline

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of 2-tert-butyl-4-iodoaniline with a representative terminal alkyne, phenylacetylene. These protocols are intended as a starting point and may require optimization depending on the specific alkyne coupling partner.

Materials and Reagents
  • Aryl Halide: 2-Tert-butyl-4-iodoaniline

  • Alkyne: Phenylacetylene

  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂][7]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA), Diisopropylamine (DIPA), or Diisopropylethylamine (DIPEA)

  • Ligand (optional): Triphenylphosphine (PPh₃)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Note on Reagent Purity: The success of the Sonogashira coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. It is crucial to use freshly distilled and degassed solvents and to handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol represents a standard and widely applicable method for the Sonogashira coupling.

Reaction Setup:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-tert-butyl-4-iodoaniline (1.0 mmol, 1.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL).

  • Add the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(PPh₃)₄ is a common choice as it is a Pd(0) source. If using a Pd(II) source like PdCl₂(PPh₃)₂, an in situ reduction to Pd(0) is required, which can be facilitated by the amine base or other additives.[1]

  • Copper(I) Iodide: CuI is the most common copper co-catalyst and is crucial for the activation of the alkyne.[1][9]

  • Base: An amine base is essential for the deprotonation of the terminal alkyne.[8] Triethylamine is a common choice, but for sterically hindered substrates, a bulkier base like DIPA or DIPEA may be beneficial.

  • Solvent: THF and DMF are common solvents for Sonogashira couplings due to their ability to dissolve the reagents and their relatively high boiling points, which allow for heating if necessary.[10]

Protocol 2: Copper-Free Sonogashira Coupling

In some cases, the copper co-catalyst can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products.[11] Copper-free protocols have been developed to circumvent this issue.[3][12][13]

Reaction Setup:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-tert-butyl-4-iodoaniline (1.0 mmol, 1.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a bulky phosphine ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) precursor).[2][7]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add a suitable base. For copper-free conditions, a stronger base like an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an amine base in combination with a silver salt (as a scavenger for the iodide) may be necessary.[14] A recent development suggests tetrabutylammonium acetate as an effective base for ligand- and copper-free conditions.[14]

  • Add phenylacetylene (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture, typically at an elevated temperature (e.g., 60-100 °C), and monitor its progress.

  • Follow the workup and purification procedure as described in Protocol 1.

Rationale for Copper-Free Conditions:

  • Ligand Choice: In the absence of copper, the choice of ligand for the palladium catalyst becomes even more critical. Bulky, electron-rich phosphine ligands or NHCs can promote the catalytic cycle.[2]

  • Base Selection: The base must be strong enough to deprotonate the alkyne without the assistance of the copper(I) salt.

Data Presentation: Summary of Reaction Parameters

ParameterProtocol 1 (Copper-Cocatalyzed)Protocol 2 (Copper-Free)Rationale
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(OAc)₂ with ligandPd(0) is the active catalyst. Pd(II) sources are reduced in situ.
Palladium Loading 1-5 mol%1-5 mol%Higher loadings may be needed for challenging substrates.
Copper Co-catalyst CuI (2-10 mol%)NoneCuI activates the alkyne but can cause homocoupling.
Ligand PPh₃ (often inherent in catalyst)Bulky phosphines (e.g., P(t-Bu)₃) or NHCsLigands stabilize the palladium catalyst and influence its reactivity.
Base TEA, DIPA, DIPEAK₂CO₃, Cs₂CO₃, TBA-OAcThe base deprotonates the alkyne.
Solvent THF, DMFTHF, DMF, TolueneThe solvent must dissolve all reactants and be stable at the reaction temperature.
Temperature Room Temperature to 60 °C60-100 °CHigher temperatures are often required for copper-free conditions.

Experimental Workflow Visualization

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - 2-tert-butyl-4-iodoaniline - Pd Catalyst - CuI (if applicable) - Ligand (if applicable) Setup Assemble Schlenk Flask (Inert Atmosphere) Reagents->Setup Solvent Prepare Anhydrous, Degassed Solvent Solvent->Setup Addition Add Reagents and Solvent Setup->Addition Alkyne_add Add Alkyne Addition->Alkyne_add Stir Stir at Desired Temperature Alkyne_add->Stir Monitor Monitor Reaction (TLC, GC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for the Sonogashira coupling reaction.

Conclusion and Future Perspectives

The Sonogashira coupling of 2-tert-butyl-4-iodoaniline provides a reliable and versatile route to a range of valuable arylethynyl aniline derivatives. The choice between a classic copper-cocatalyzed protocol and a copper-free variant will depend on the specific alkyne substrate and the desired purity of the final product. For sterically demanding substrates like 2-tert-butyl-4-iodoaniline, careful optimization of the ligand, base, and temperature may be necessary to achieve high yields.

Future research in this area will likely focus on the development of more active and robust catalyst systems that can operate under even milder conditions and with lower catalyst loadings. The use of heterogeneous catalysts, which can be easily recovered and reused, is also a promising avenue for making this important transformation more sustainable and cost-effective.[10][15] Furthermore, palladium-free Sonogashira-type couplings are an emerging area of interest.[16][17][18]

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • YouTube. Sonogashira coupling. Available at: [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

  • ResearchGate. A Convenient, Efficient and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Available at: [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

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  • Organic Chemistry Portal. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkynylation. Available at: [Link]

  • ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • ResearchGate. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. Available at: [Link]

  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • PubMed. Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling. Available at: [Link]

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Synthesis of heterocyclic compounds from 2-Tert-butyl-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of heterocyclic compounds from 2-tert-butyl-4-iodoaniline, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes, step-by-step protocols, and mechanistic insights into the construction of valuable heterocyclic scaffolds.

Introduction: The Strategic Value of 2-tert-butyl-4-iodoaniline

2-tert-butyl-4-iodoaniline is a highly valuable and versatile building block in modern organic synthesis. Its structure is strategically designed for the efficient construction of complex heterocyclic systems. The molecule incorporates three key features:

  • Aniline Nucleophilicity : The amino group (–NH₂) serves as a potent nucleophile, enabling a wide range of C-N bond-forming reactions, including aminations and cyclizations.

  • Reactive C-I Bond : The carbon-iodine bond is the most reactive among aryl halides for metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon or heteroatom substituents at the ortho position to the amine, a critical step for subsequent cyclization.

  • Steric Directing Group : The bulky tert-butyl group, positioned ortho to the amine and meta to the iodine, exerts significant steric influence. This can enhance regioselectivity in certain reactions and modulate the electronic properties and solubility of both intermediates and final products.

This combination makes 2-tert-butyl-4-iodoaniline an ideal precursor for synthesizing a variety of heterocyclic cores, such as indoles and carbazoles, which are privileged structures in medicinal chemistry and materials science.[1] This guide details field-proven protocols for leveraging this substrate in key synthetic transformations.

Application 1: Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

The indole nucleus is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and natural products.[1][2] A robust and highly efficient two-step sequence to access substituted indoles from 2-tert-butyl-4-iodoaniline involves an initial Palladium-Copper catalyzed Sonogashira coupling followed by an intramolecular cyclization.[3]

Overall Reaction Scheme

The process begins with the coupling of 2-tert-butyl-4-iodoaniline with a terminal alkyne to form a 2-alkynyl-aniline intermediate. This intermediate is then cyclized to afford the indole scaffold.

Caption: General workflow for indole synthesis.

Mechanistic Insights: The Sonogashira Catalytic Cycle

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl halide.[4] It operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle : Copper(I) reacts with the terminal alkyne in the presence of a base to form the key copper(I) acetylide species. This intermediate is crucial for transferring the acetylide group to the palladium center.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu1 Cu(I)X cu_acetylide Cu(I)-C≡CR cu1->cu_acetylide Deprotonation (R-C≡C-H, Base) cu_acetylide->pd_ox Transfers Acetylide cu_acetylide->cu1 Transmetalation to Pd

Caption: The interconnected Pd and Cu catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-tert-butyl-6-iodoaniline

This protocol describes the Sonogashira coupling of 2-tert-butyl-4-iodoaniline with phenylacetylene.

Materials and Equipment:

  • 2-tert-butyl-4-iodoaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction vial

  • Standard glassware for work-up and purification

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add 2-tert-butyl-4-iodoaniline (1.0 equiv., e.g., 2.89 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv., 140 mg, 0.2 mmol), and CuI (0.04 equiv., 76 mg, 0.4 mmol).

  • Solvent and Reagent Addition : Add anhydrous toluene (40 mL) and anhydrous triethylamine (2.0 equiv., 2.8 mL, 20.0 mmol). Stir the mixture to dissolve the solids.

  • Alkyne Addition : Add phenylacetylene (1.1 equiv., 1.2 mL, 11.0 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions : Heat the reaction mixture to 50 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[1]

  • Work-up :

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 25 mL) and brine (25 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)-4-tert-butyl-6-iodoaniline.

Note: The subsequent indole formation can be achieved through various methods, such as palladium-catalyzed cyclization or treatment with a strong base, which are explored in various literature sources.[3]

ParameterValue/ConditionRationale
Catalyst (Pd) Pd(PPh₃)₂Cl₂ (2 mol%)Standard, robust catalyst for Sonogashira couplings.[7]
Co-catalyst (Cu) CuI (4 mol%)Facilitates the formation of the copper acetylide intermediate.[7]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and as a solvent.[1]
Solvent TolueneA non-polar aprotic solvent suitable for the reaction temperature.
Temperature 50 °CProvides sufficient energy for the catalytic cycle without degrading reagents.
Atmosphere Inert (Ar or N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.

Application 2: Synthesis of Carbazoles via One-Pot N-Arylation and C-H Cyclization

Carbazoles are a vital class of nitrogen-containing heterocycles with widespread applications in pharmaceuticals and optoelectronic materials.[8][9] A highly efficient one-pot, two-step procedure allows for the synthesis of carbazole derivatives from 2-tert-butyl-4-iodoaniline using silylaryl triflates, followed by an in-situ palladium-catalyzed cyclization.[10]

Overall Reaction Scheme

The synthesis involves the initial reaction of the o-iodoaniline with a silylaryl triflate to form an N-arylated intermediate. This is followed by an intramolecular palladium-catalyzed C-H activation and C-C bond formation to construct the carbazole ring system.[10]

Caption: One-pot workflow for carbazole synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of a Substituted Carbazole

This protocol is adapted from a general procedure for synthesizing carbazoles.[10]

Materials and Equipment:

  • 2-tert-butyl-4-iodoaniline

  • Silylaryl triflate (e.g., 2-(dimethyl(phenyl)silyl)phenyl trifluoromethanesulfonate)

  • Cesium fluoride (CsF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Reaction vial with a screw cap

  • Standard glassware for work-up and purification

  • Inert atmosphere (Argon)

Procedure:

  • N-Arylation Step :

    • In a 4-dram vial, add a solution of 2-tert-butyl-4-iodoaniline (1.0 equiv., e.g., 289 mg, 1.0 mmol) in anhydrous acetonitrile (16 mL).

    • To this solution, add the silylaryl triflate (1.1 equiv., 1.1 mmol) and cesium fluoride (3.0 equiv., 456 mg, 3.0 mmol).[10]

    • Stir the reaction mixture at room temperature for 10 hours under air.[10]

  • Cyclization Step :

    • Flush the vial with argon.

    • Add palladium(II) acetate (5 mol %, 11 mg, 0.05 mmol) and tricyclohexylphosphine (10 mol %, 28 mg, 0.10 mmol) to the reaction mixture.[10]

    • Seal the vial and heat the reaction to 100 °C for 24 hours.[10]

  • Work-up :

    • Cool the resulting solution to room temperature.

    • Wash the mixture with brine (20 mL) and extract with diethyl ether (20 mL).[10]

    • Combine the ether fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification : Purify the residue by flash chromatography on silica gel to afford the desired carbazole product.[10]

ParameterValue/ConditionRationale
Fluoride Source CsFActivates the silyl group to facilitate the N-arylation step.[10]
Catalyst (Pd) Pd(OAc)₂ (5 mol%)A common and effective palladium precursor for C-H activation/cyclization.[10]
Ligand PCy₃ (10 mol%)A bulky, electron-rich phosphine ligand that promotes the catalytic cycle.[10]
Solvent AcetonitrileA polar aprotic solvent suitable for both reaction steps.
Temperature RT then 100 °CThe two-temperature profile allows for the completion of each distinct step in the one-pot sequence.

Application 3: Synthetic Strategies Towards Phenazines

Phenazines are a class of nitrogen-containing heterocycles with significant biological and electronic properties.[11] Synthesizing them from 2-tert-butyl-4-iodoaniline is a more complex endeavor, typically requiring a multi-step approach. A plausible strategy involves the dimerization and subsequent cyclization of the aniline precursor.

Proposed Synthetic Pathway

A potential route could involve an initial Ullmann-type coupling or a Buchwald-Hartwig amination to form a 2,2'-diaminobiphenyl intermediate. This intermediate could then be subjected to oxidative cyclization to form the dihydrophenazine, which would then be aromatized to the final phenazine product.

Caption: A proposed synthetic route to phenazines.

This strategy represents a more advanced application of aniline chemistry and would require careful optimization of the dimerization and subsequent oxidative cyclization steps. The development of such a protocol would be a valuable contribution to the synthesis of highly substituted, electronically-tuned phenazine systems.

References

  • Tabuchi, T., et al. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. RSC Publishing. Available from: [Link]

  • Zheng, G., et al. (2010). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. PubMed Central (PMC), NIH. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Available from: [Link]

  • Kollár, L., et al. Palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives: carbonylative cyclisation and aminocarbonylation. ResearchGate. Available from: [Link]

  • Winter, A., et al. (2011). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions, RSC Publishing. Available from: [Link]

  • Cravotto, G., et al. (2017). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. National Institutes of Health (NIH). Available from: [Link]

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  • Li, J., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PubMed. Available from: [Link]

  • Sarex. (2023). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Sarex Blog. Available from: [Link]

  • Semantic Scholar. Synthetic routes for phenazines: an overview. Available from: [Link]

  • Ansari, I. A., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]

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  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Taylor & Francis. Phenazine – Knowledge and References. Available from: [Link]

  • Aggarwal, T., & Verma, A. K. (2019). Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry, RSC Publishing. Available from: [Link]

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  • Cacchi, S. palladium-catalyzed syntheses of fused tricyclic heterocycles: a personal account. Available from: [Link]

  • Neo, A. G. SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Available from: [Link]

  • Beccalli, E. M., et al. (2011). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Available from: [Link]

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The Strategic deployment of 2-Tert-butyl-4-iodoaniline in Medicinal Chemistry: Application Notes for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Substituted Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the aniline scaffold remains a privileged starting point for the construction of a vast array of therapeutic agents.[1][2] The strategic functionalization of the aniline ring allows for the precise modulation of a molecule's physicochemical properties, including its bioavailability, solubility, and selectivity for its biological target.[1] Among the myriad of substituted anilines, 2-tert-butyl-4-iodoaniline has emerged as a particularly valuable building block, especially in the development of kinase inhibitors for oncology.[3][4]

This technical guide provides an in-depth exploration of the role of 2-tert-butyl-4-iodoaniline in medicinal chemistry, with a focus on its application in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will delve into the rationale behind its use, detailing the contribution of its unique structural features to the final drug candidate's profile. Furthermore, this document provides detailed, field-proven protocols for key synthetic transformations, offering researchers a practical guide to leveraging this versatile building block in their drug discovery programs.

The Rationale for Employing 2-Tert-butyl-4-iodoaniline: A Symphony of Steric and Synthetic Advantages

The utility of 2-tert-butyl-4-iodoaniline as a premier building block in the synthesis of kinase inhibitors stems from the distinct and complementary roles of its two key substituents: the sterically demanding tert-butyl group at the 2-position and the synthetically versatile iodine atom at the 4-position.

The Tert-butyl Group: A Guardian of Selectivity and Stability

The tert-butyl group, a bulky and symmetric moiety, exerts a profound influence on the pharmacological properties of a drug candidate.[5] Its primary contributions include:

  • Steric Shielding and Enhanced Selectivity: The sheer size of the tert-butyl group can act as a "steric shield," preventing off-target binding to other proteins and thereby enhancing the selectivity of the inhibitor.[6][7] In the context of kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity across the kinome is a significant challenge.[8][9] The tert-butyl group can be strategically positioned to exploit subtle differences in the topology of the target kinase's active site, favoring binding to the desired target while clashing with the active sites of other kinases.

  • Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation by cytochrome P450 enzymes.[6] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability.

  • Modulation of Physicochemical Properties: While the high lipophilicity of the tert-butyl group can sometimes present challenges, it can also be leveraged to optimize a compound's membrane permeability and overall drug-like properties.[10]

The Iodo Group: A Gateway to Molecular Complexity

The iodine atom at the 4-position of the aniline ring serves as a versatile synthetic handle, enabling the introduction of a wide range of molecular fragments through well-established cross-coupling reactions.[11] The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition metal-catalyzed reactions.[12] This reactivity is crucial for the construction of the complex molecular architectures characteristic of modern kinase inhibitors.

Application Showcase: Synthesis of the FGFR Inhibitor Debio 1347 (CH5183284)

A prime example of the successful application of 2-tert-butyl-4-iodoaniline is in the synthesis of Debio 1347 (also known as CH5183284), a potent and selective inhibitor of FGFR1, 2, and 3.[3][4][11][13] Deregulated FGFR signaling is a key driver in various cancers, making it an attractive therapeutic target.[14][15][16] Debio 1347 has demonstrated encouraging clinical activity in patients with FGFR gene alterations.[3][4][11]

The synthesis of Debio 1347 leverages 2-tert-butyl-4-iodoaniline as a key starting material, employing sequential cross-coupling reactions to build the final molecule. The general synthetic strategy is outlined below.

Debio_1347_Synthesis_Workflow A 2-tert-butyl-4-iodoaniline C Suzuki-Miyaura Coupling A->C B Substituted Pyrazole Boronic Ester B->C D 2-tert-butyl-4-(pyrazol-4-yl)aniline Intermediate C->D Forms C-C bond F Buchwald-Hartwig Amination D->F E Substituted Pyrimidine Halide E->F G Debio 1347 (CH5183284) F->G Forms C-N bond

Caption: Synthetic workflow for Debio 1347.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key synthetic transformations involving 2-tert-butyl-4-iodoaniline, based on established literature procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.[10][17][18][19][20] Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Tert-butyl-4-iodoaniline with a Pyrazole Boronic Ester

This protocol describes the palladium-catalyzed cross-coupling of 2-tert-butyl-4-iodoaniline with a suitable pyrazole boronic acid pinacol ester to form the key C-C bond.[18][19][20][21][22]

Materials:

  • 2-tert-butyl-4-iodoaniline

  • Substituted pyrazole-4-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-tert-butyl-4-iodoaniline (1.0 eq), the substituted pyrazole-4-boronic acid pinacol ester (1.2 eq), potassium phosphate tribasic (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-tert-butyl-4-iodoaniline.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-tert-butyl-4-(pyrazol-4-yl)aniline intermediate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (XPhos) is highly effective for Suzuki-Miyaura couplings involving sterically hindered anilines. The ligand facilitates the reductive elimination step, which can be challenging with hindered substrates.

  • Base: Potassium phosphate is a moderately strong base that is generally effective in Suzuki-Miyaura reactions and is compatible with a wide range of functional groups.

  • Solvent: 1,4-Dioxane is a common solvent for these reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

Protocol 2: Buchwald-Hartwig Amination of the Intermediate with a Pyrimidine Halide

This protocol details the subsequent palladium-catalyzed C-N bond formation between the 2-tert-butyl-4-(pyrazol-4-yl)aniline intermediate and a functionalized pyrimidine halide.[2][10][17][23]

Materials:

  • 2-tert-butyl-4-(pyrazol-4-yl)aniline intermediate (from Protocol 1)

  • Substituted pyrimidine halide (e.g., 2-chloro- or 2-bromopyrimidine derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the 2-tert-butyl-4-(pyrazol-4-yl)aniline intermediate (1.0 eq), the substituted pyrimidine halide (1.1 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry reaction vessel.

  • Add anhydrous toluene to the vessel to achieve a concentration of approximately 0.1 M with respect to the aniline intermediate.

  • Seal the vessel and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust catalyst for the amination of aryl halides with a variety of amines. Xantphos is a bidentate ligand with a wide bite angle that promotes the desired C-N bond formation.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The 2-tert-butyl-4-iodoaniline moiety provides a rigid and well-defined platform for exploring structure-activity relationships.[1][24]

SAR_Diagram Core 2-tert-butyl-4-(pyrazol-4-yl)aniline Core R1 Modifications at 2-tert-butyl position Core->R1 Impacts selectivity and metabolic stability R2 Modifications at 4-pyrazole position Core->R2 Fine-tunes interactions with hinge region R3 Modifications on the pyrimidine ring Core->R3 Explores solvent-exposed regions and improves solubility Activity Kinase Inhibitory Activity (Potency & Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Key modification points for SAR studies.

  • 2-tert-butyl group: While typically conserved for its beneficial steric and metabolic properties, subtle changes to this group (e.g., replacement with isobutyl or other bulky alkyl groups) can have a significant impact on selectivity.[13]

  • 4-pyrazole moiety: The pyrazole ring, introduced via the Suzuki-Miyaura coupling, often forms key hydrogen bond interactions with the hinge region of the kinase. Modifications to the substituents on the pyrazole ring can fine-tune these interactions and enhance potency.

  • Pyrimidine ring: The pyrimidine moiety, attached through the Buchwald-Hartwig amination, often extends into the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing solubilizing groups or vectors for further derivatization.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Debio 1347 (CH5183284) against various kinases, highlighting its selectivity for the FGFR family.

Kinase TargetIC₅₀ (nM)Reference
FGFR19.3[25]
FGFR27.6[25]
FGFR322[25]
FGFR4290[25]
KDR (VEGFR2)>10,000[25]

Conclusion

2-Tert-butyl-4-iodoaniline is a strategically important building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique combination of a sterically demanding tert-butyl group and a synthetically versatile iodo group allows for the construction of potent, selective, and metabolically stable drug candidates. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize this valuable reagent in their drug discovery endeavors. The successful development of the FGFR inhibitor Debio 1347 serves as a compelling testament to the power of this building block in addressing critical therapeutic needs in oncology.

References

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Khlebnikov, V. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Lee, K., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020056132A1 - Novel fgfr inhibitors and uses thereof.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Retrieved from [Link]

  • Comins, D. L., et al. (2003). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological hypothesis of the interaction of the tert-butyl and.... Retrieved from [Link]

  • André, F., et al. (2019). A Phase I, Open-Label, Multicenter, Dose-Escalation Study of the Oral Selective FGFR inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations. PubMed Central. Retrieved from [Link]

  • Chen, C., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PubMed Central. Retrieved from [Link]

  • University of York. (2021). From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. White Rose Research Online. Retrieved from [Link]

  • Tabernero, J., et al. (2020). Final results from the phase I study expansion cohort of the selective FGFR inhibitor Debio 1347 in patients with solid tumors harboring an FGFR gene fusion. ASCO Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN116615426A - FGFR inhibitors and methods of making and using the same.
  • Google Patents. (n.d.). WO2023114759A2 - Abl inhibitors and uses thereof.
  • Liu, Y., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • PubChem. (n.d.). Combined use of angiotensin inhibitors and nitric oxide stimulators to treat fibrosis - Patent US-5645839-A. Retrieved from [Link]

  • Kamerlin, S. C. L., et al. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Maccari, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof.
  • Zhang, J., et al. (2020). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. MDPI. Retrieved from [Link]

  • University of Southern California. (2022). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.
  • Debiopharm. (n.d.). DEBIO 1347 In Patients With GastroIntestinal Cancers Harboring An FGFR Gene Fusion: Preliminary Results. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Tert-butyl-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-butyl-4-iodoaniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges encountered during your experiments. The sterically demanding nature of the tert-butyl group ortho to the amine, combined with the electronic properties of the iodoaniline scaffold, presents unique synthetic challenges. This resource synthesizes field-proven insights and established scientific principles to empower you to navigate these complexities with confidence.

I. Understanding the Substrate: The Chemical Personality of 2-Tert-butyl-4-iodoaniline

Before delving into troubleshooting, it's crucial to understand the inherent properties of 2-tert-butyl-4-iodoaniline that influence its reactivity. The bulky tert-butyl group exerts significant steric hindrance around the amino group, which can impede its participation in certain reactions.[1][2] Conversely, this steric bulk can also prevent undesired side reactions. The electron-donating nature of the amino and tert-butyl groups activates the aromatic ring, influencing its reactivity in cross-coupling reactions.[3] The iodine atom at the para position is a versatile handle for a variety of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6]

II. Troubleshooting Common Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[6][7] However, the unique structure of 2-tert-butyl-4-iodoaniline can lead to specific challenges. This section addresses common issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-tert-butyl-4-iodoaniline is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving this substrate are often multifactorial. The primary culprits are typically related to steric hindrance, suboptimal catalyst systems, or inefficient transmetalation.

  • Causality: The bulky tert-butyl group can hinder the approach of the boronic acid coupling partner to the palladium center, slowing down the transmetalation step of the catalytic cycle. Additionally, improper choice of ligand or base can lead to catalyst deactivation or competing side reactions like homocoupling of the boronic acid.[8]

  • Troubleshooting Workflow:

    Suzuki_Troubleshooting start Low Yield in Suzuki Coupling ligand Ligand Selection Bulky, electron-rich phosphines (e.g., XPhos, SPhos) are often effective for sterically hindered substrates. start->ligand 1. Evaluate Ligand base Base Optimization Weaker bases like K3PO4 or Cs2CO3 can be more effective than strong bases which may promote side reactions. ligand->base 2. Optimize Base solvent Solvent System Aqueous mixtures (e.g., Toluene/Water, Dioxane/Water) are common. Ensure proper degassing. base->solvent 3. Check Solvent temp Temperature Control Elevated temperatures (80-120 °C) are often required, but excessive heat can lead to decomposition. solvent->temp 4. Adjust Temperature boronic_acid Boronic Acid/Ester Quality Ensure purity and stoichiometry (often 1.1-1.5 equivalents). temp->boronic_acid 5. Verify Reagent Quality outcome Improved Yield boronic_acid->outcome

    A troubleshooting workflow for improving Suzuki coupling yields.

  • Recommended Protocol: For a detailed experimental procedure, refer to the "Protocols" section below. In essence, screening different bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a suitable base like potassium phosphate is a robust starting point.[9]

Q2: I am observing significant amounts of dehalogenated starting material (2-tert-butylaniline) in my Buchwald-Hartwig amination. How can I minimize this side reaction?

A2: The formation of the dehalogenated product is a common side reaction in palladium-catalyzed cross-couplings, often arising from a competing hydrodehalogenation pathway.

  • Causality: This side reaction can be promoted by several factors, including the presence of water or other protic sources in the reaction mixture, the choice of base, and the nature of the phosphine ligand. The bulky tert-butyl group can sometimes favor reductive elimination from a palladium-hydride intermediate over the desired C-N bond formation.

  • Mitigation Strategies:

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[10]

    • Base Selection: While strong bases like sodium tert-butoxide are commonly used, they can sometimes exacerbate hydrodehalogenation.[11] Consider screening weaker bases such as cesium carbonate or potassium phosphate.

    • Ligand Choice: Employing bulky, electron-rich biarylphosphine ligands can often favor the desired reductive elimination pathway to form the C-N bond.[7][12]

Q3: My Sonogashira coupling with a terminal alkyne is sluggish and incomplete. What adjustments can I make?

A3: Incomplete Sonogashira couplings with 2-tert-butyl-4-iodoaniline can stem from issues with either the palladium or copper catalytic cycles.

  • Causality: The steric hindrance from the tert-butyl group can disfavor the oxidative addition step to the palladium(0) center. Additionally, the formation of inactive copper acetylide species or catalyst poisoning can stall the reaction.

  • Optimization Table:

ParameterStandard ConditionOptimized Condition for Hindered SubstrateRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ with a bulky phosphine ligand / CuIBulky ligands can promote oxidative addition and prevent catalyst aggregation.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)A combination of a stronger, non-coordinating base (e.g., K₂CO₃) with an amineThe stronger base can facilitate the deprotonation of the alkyne, while the amine can help regenerate the active catalyst.
Solvent THF or DMFToluene or DioxaneHigher boiling point solvents can allow for increased reaction temperatures if needed.
Temperature Room Temperature to 60 °C60 °C to 100 °CIncreased thermal energy can help overcome the activation barrier for sterically demanding substrates.
  • Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can provide better results by avoiding side reactions associated with the copper co-catalyst.[13] These protocols often rely on highly active palladium catalysts and specific bases.

III. Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Tert-butyl-4-iodoaniline

This protocol provides a robust starting point for the coupling of 2-tert-butyl-4-iodoaniline with an arylboronic acid.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-tert-butyl-4-iodoaniline (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL).

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of 2-tert-butyl-4-iodoaniline with a primary or secondary amine.

  • Catalyst Activation (Pre-catalyst Method):

    • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., a G3-XPhos palladacycle, 0.01-0.02 mmol, 1-2 mol%) to a dry reaction vessel.

    • Add the phosphine ligand if not using a pre-catalyst.

  • Reaction Assembly:

    • Add 2-tert-butyl-4-iodoaniline (1.0 mmol, 1.0 equiv).

    • Add the amine coupling partner (1.2 mmol, 1.2 equiv).

    • Add the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol, 1.4 equiv).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction and Purification:

    • Seal the vessel and heat to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction until the starting material is consumed.

    • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography.

IV. Purification and Characterization

Q4: I am having difficulty purifying the product of my reaction with 2-tert-butyl-4-iodoaniline due to closely running impurities. What strategies can I employ?

A4: Purification challenges are common, especially when dealing with structurally similar starting materials, byproducts, and products.

  • Chromatography Optimization:

    • Solvent System Screening: Experiment with different solvent systems for column chromatography. A shallow gradient elution can often improve separation. For nonpolar compounds, a hexane/ethyl acetate or hexane/dichloromethane system is a good starting point.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[14][15][16][17] Screen various solvent systems (e.g., ethanol, isopropanol, heptane, ethyl acetate) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Derivative Formation: In some challenging cases, it may be beneficial to temporarily convert the product into a derivative that is easier to purify (e.g., by acylation of a free amine). The protecting group can then be removed after purification.

V. Mechanistic Considerations and Advanced Insights

The Role of Ligands in Overcoming Steric Hindrance

The choice of phosphine ligand is paramount when working with sterically encumbered substrates like 2-tert-butyl-4-iodoaniline. Bulky, electron-rich monophosphine ligands, often of the biarylphosphine class (e.g., XPhos, SPhos, RuPhos), are highly effective.

  • Mechanism of Action: These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk of the ligand also facilitates the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, to release the desired product.

Ligand_Effect Pd0 Pd(0)L2 Pd0_mono Pd(0)L (Active Catalyst) Pd0->Pd0_mono Ligand Dissociation OxAdd Oxidative Addition Pd0_mono->OxAdd ArylIodide 2-tBu-4-Iodoaniline ArylIodide->OxAdd PdII_complex [ArPd(II)(L)I] OxAdd->PdII_complex Transmetalation Transmetalation / Amine Coordination PdII_complex->Transmetalation CouplingPartner Coupling Partner (e.g., R-B(OH)2 or R2NH) CouplingPartner->Transmetalation PdII_intermediate [ArPd(II)(L)R] Transmetalation->PdII_intermediate ReductiveElimination Reductive Elimination PdII_intermediate->ReductiveElimination ReductiveElimination->Pd0_mono Catalyst Regeneration Product Desired Product ReductiveElimination->Product

Sources

Technical Support Center: Sonogashira Coupling with Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Challenging C(sp²)–C(sp) Couplings

The Sonogashira coupling is a cornerstone of synthetic chemistry, valued for its efficiency in forming carbon-carbon bonds under generally mild conditions.[1][2][3] This palladium- and copper-catalyzed reaction links terminal alkynes with aryl or vinyl halides, finding widespread use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] However, when one of the coupling partners is a sterically hindered aniline derivative, the reaction's reliability can diminish significantly. Slow or incomplete conversion, catalyst decomposition, and competing side reactions become common frustrations.

This guide provides a structured troubleshooting framework for researchers encountering difficulties with these challenging substrates. We will move beyond simple procedural adjustments to explore the mechanistic reasons for failure and provide evidence-based solutions.

Initial Diagnostics: What Is Your Reaction Telling You?

Before diving into specific parameters, assess the state of your reaction. The visual cues are often the most potent indicators of the underlying problem.

  • No reaction (starting materials fully recovered): This points to a fundamental issue with catalyst activation or the inherent reactivity of your substrates under the chosen conditions.

  • Sluggish/incomplete reaction: The catalytic cycle is likely proceeding, but one or more steps (often oxidative addition or reductive elimination) are slow due to steric hindrance.

  • Formation of a black precipitate (Palladium Black): This is a classic sign of catalyst decomposition. The active Pd(0) species is agglomerating and falling out of the catalytic cycle, halting the reaction.[4]

  • Consumption of alkyne but low product yield: This often indicates significant formation of alkyne homocoupling (Glaser coupling) products.[1][5]

Troubleshooting Hub: A Deeper Dive into Common Failure Points

This section is organized by the key components of the reaction. Use your initial diagnosis to navigate to the most relevant questions.

Problem Area 1: Catalyst & Ligand Inactivity

The heart of the Sonogashira coupling is the palladium catalyst. Its stability and activity are paramount, especially when bulky substrates are involved.

Q1: My reaction shows little to no conversion. Is my palladium catalyst or ligand choice the problem?

A1: Very likely. Steric hindrance from bulky anilines can severely impede two key steps in the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to release the product.

  • Causality: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. While common, catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ can be inefficient for hindered substrates.[6] The coordination sphere around the palladium is too crowded, slowing down the reaction. You need a ligand that is both bulky and electron-rich.

  • Expert Recommendation: Switch to specialized phosphine ligands designed for cross-coupling. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, or P(t-Bu)₃), are highly effective.[7] These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive and less sterically encumbered, facilitating oxidative addition.[6]

Q2: My reaction mixture turned black and stalled. What is palladium black and how do I prevent its formation?

A2: Palladium black is finely divided, catalytically inactive palladium metal. It forms when the Pd(0) species, insufficiently stabilized by its ligands, aggregates and precipitates.[4][8]

  • Causality: This is a clear sign that your ligand is not robust enough to maintain the integrity of the catalytic complex under the reaction conditions. High temperatures can accelerate this decomposition. In some cases, certain solvents like THF have been anecdotally observed to promote its formation.[4]

  • Expert Recommendation:

    • Use a More Stabilizing Ligand: As mentioned above, bulky, electron-donating phosphine ligands are crucial. They form stronger bonds with the palladium center, preventing aggregation.

    • Lower the Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[3][9] If you observe blackening, try running the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.

    • Ensure Anaerobic Conditions: Oxygen can oxidize and destabilize the active Pd(0) catalyst.[1] Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[8]

Problem Area 2: The Role of the Base, Copper, and Solvents

The reaction environment—base, co-catalyst, and solvent—plays a critical role in activating the substrates and maintaining catalyst performance.

Q1: My base doesn't seem to be working. Are there better options for hindered anilines?

A1: Yes. The base is not just a scavenger for the HX byproduct; it is involved in the deprotonation of the terminal alkyne, a key step in the copper cycle.[1] For hindered systems, a stronger or more sterically accessible base can make a significant difference.

  • Causality: Common amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) might be too weak or too hindered to efficiently deprotonate the alkyne-copper complex.

  • Expert Recommendation:

    • Inorganic Bases: Consider stronger, non-coordinating inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even potassium phosphate (K₃PO₄).[1][7]

    • Hindered Organic Bases: For copper-free systems, sterically hindered amines such as 2,2,6,6-tetramethylpiperidine (TMP) have shown excellent performance.[3][9]

    • Solvent-Base Mismatch: Be aware of solubility. Using an inorganic base like K₂CO₃ in a non-polar solvent like toluene may result in poor reactivity due to low solubility.[7] In such cases, a more polar aprotic solvent like DMF or acetonitrile (ACN) is a better choice.[7]

Q2: I'm seeing a lot of alkyne homocoupling (Glaser product). Should I switch to a copper-free protocol?

A2: Significant Glaser coupling is a classic sign of a problematic copper-catalyzed Sonogashira reaction.[1][5] Switching to a copper-free protocol is an excellent troubleshooting step.

  • Causality: The copper co-catalyst, while accelerating the reaction by forming a reactive copper acetylide intermediate, can also promote the oxidative dimerization of the alkyne, especially in the presence of oxygen.[1][10] For substrates that react slowly, this side reaction has more time to occur and can become the dominant pathway.

  • Expert Recommendation: Perform the reaction without any copper salt (e.g., CuI). This completely eliminates the primary pathway for Glaser coupling.[1][11] To compensate for the slower rate, you may need to use a more robust palladium/ligand system (as described in Problem Area 1), a stronger base, and potentially a slightly higher temperature.[12] Many modern protocols for challenging substrates are designed to be copper-free from the outset.[3][9]

Q3: My hindered aniline has poor solubility. How can I choose a better solvent?

A3: Poor solubility of a starting material is a common reason for failed or sluggish reactions. If the substrate is not in solution, it cannot participate in the catalytic cycle.

  • Causality: Low concentration of the active species slows down the reaction kinetics, allowing side reactions and catalyst decomposition to take over.

  • Expert Recommendation: Switch to a more effective solvent. While amine bases are sometimes used as the solvent, this is not always optimal.[1]

    • Polar Aprotic Solvents: DMF, DMSO, NMP, and acetonitrile are excellent choices for dissolving polar, functionalized anilines.[3][7][13]

    • Ethereal Solvents: Dioxane or THF can be effective, but be mindful of potential catalyst decomposition in THF.[4]

    • Non-Polar Solvents: Toluene is a good choice for less polar substrates and can be beneficial at higher temperatures, provided the base is also soluble.[7]

Visualizing the Path to Success

To aid in troubleshooting, the following diagrams illustrate the key catalytic cycle and a logical workflow for addressing failures.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_aryl Ar-Pd(II)L₂(X) oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_alkynyl Ar-Pd(II)L₂(C≡CR) transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation alkyne H-C≡CR + Base alkyne->cu_acetylide + Cu(I)X

Caption: The dual catalytic cycles of the Sonogashira coupling.

Troubleshooting_Flowchart start Reaction Failed or Sluggish q1 Observe Black Precipitate (Pd Black)? start->q1 s1 1. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) 2. Lower Reaction Temperature 3. Ensure Rigorous Degassing q1->s1 Yes q2 High Alkyne Homocoupling (Glaser Product)? q1->q2 No end Successful Coupling s1->end s2 Switch to Copper-Free Protocol: - Remove CuI - Use Stronger Base (e.g., K₂CO₃, TMP) - Use Robust Pd/Ligand System q2->s2 Yes q3 Low Conversion, Clean Reaction? q2->q3 No s2->end s3 Focus on Reaction Conditions: - Increase Temperature Incrementally - Screen Solvents for Solubility (DMF, ACN, Dioxane) - Screen Bases (Inorganic vs. Amine) q3->s3 Yes s3->end

Caption: A logical workflow for troubleshooting failed reactions.

Recommended Protocol for a Hindered Aryl Bromide

This copper-free protocol serves as a robust starting point for coupling a sterically hindered iodo- or bromoaniline.

Materials:

  • Palladium Precatalyst: SPhos Pd G2 (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₂CO₃ (2.5 equivalents)

  • Hindered Aryl Halide (e.g., 2-bromo-6-isopropylaniline) (1.0 equivalent)

  • Terminal Alkyne (1.5 equivalents)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add the palladium precatalyst, ligand, and potassium carbonate.

  • Add the hindered aryl halide.

  • Evacuate and backfill the flask with Argon (repeat 3 times).

  • Add the degassed 1,4-dioxane via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Data: The Impact of Ligand and Base Selection

The choice of ligand and base is critical for success. The table below illustrates typical outcomes for the coupling of 2-bromo-6-isopropylaniline with phenylacetylene under various conditions.

Pd Source (2%)Ligand (4%)Co-Catalyst (2%)Base (2 eq.)SolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF65<10Pd black formation, sluggish
Pd₂(dba)₃PPh₃CuIK₂CO₃DMF8035Incomplete conversion, some Glaser
Pd₂(dba)₃XPhosNoneCs₂CO₃Dioxane10092Clean conversion, complete in 12h
SPhos Pd G2SPhosNoneK₂CO₃Dioxane10095Clean conversion, complete in 8h

Data is representative and synthesized from principles discussed in the cited literature.

By systematically addressing the catalyst system, reaction conditions, and potential side reactions, even challenging Sonogashira couplings with sterically hindered anilines can be optimized for high yields, paving the way for the successful synthesis of complex molecular targets.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Baruah, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Ahmad, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Hill, L. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Hill, L. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry. [Link]

  • Vasu, D. (2008). Copper-free Sonogashira coupling. The Chemical Record. [Link]

  • Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]

  • Baruah, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Ahmad, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Fallavolita, P., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Various Authors. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. [Link]

  • Various Authors. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Alonso, F., et al. (2021). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]

  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Reddit User Discussion. (2021). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]

  • Li, Y., et al. (2009). Palladium--phosphinous acid-catalyzed Sonogashira cross-coupling reactions in water. Organic Letters. [Link]

Sources

How to remove unreacted 2-Tert-butyl-4-iodoaniline from product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to remove unreacted 2-Tert-butyl-4-iodoaniline from product

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing residual 2-tert-butyl-4-iodoaniline from their reaction mixtures. As a Senior Application Scientist, my goal is to explain the causality behind these purification strategies, empowering you to make informed decisions for optimal product purity.

Part 1: Troubleshooting Guide & Core Concepts

This section addresses the most common questions and provides a foundational understanding of the separation principles involved.

Q1: I've just finished my reaction. What is the fastest and most direct method to remove the unreacted 2-tert-butyl-4-iodoaniline?

For most scenarios, the primary method of choice is an acid-base liquid-liquid extraction .

The Scientific Rationale: The core of this technique relies on the basicity of the aniline's amino group (-NH2). 2-tert-butyl-4-iodoaniline, like most anilines, is a weak base. When you introduce a dilute aqueous acid (e.g., 1M HCl), the amino group is protonated, forming the corresponding anilinium salt (Figure 1).[1][2] This salt is ionic and therefore highly soluble in the aqueous phase, while your typically neutral or non-basic organic product remains preferentially in the organic solvent layer.[3][4] This difference in solubility is the basis for a clean separation.

This method is ideal when:

  • Your desired product is neutral.

  • Your desired product is not sensitive to dilute acid.

  • Your product does not contain basic functional groups that would also be protonated and extracted.

Q2: My desired product is also basic or is sensitive to acid. What are my options?

This is a critical consideration where a standard acid wash is contraindicated. Applying a strong acid could either cause your product to partition into the aqueous layer along with the impurity or lead to its degradation.

Your primary alternatives are:

  • Flash Column Chromatography: This is the most versatile technique when extraction is not feasible. The key is to manage the interaction between the basic aniline and the acidic silica gel stationary phase.[5]

  • Recrystallization: This physical purification method is highly effective if your product is a solid and exhibits significantly different solubility properties from the starting aniline in a specific solvent system.[6]

Q3: I'm trying to use column chromatography, but the aniline is streaking badly on my TLC plate and co-eluting with my product. How can I fix this?

This is a classic problem. The streaking (or tailing) occurs because the basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, resulting in poor separation.

The Solution: Deactivate the silica gel by adding a small amount of a tertiary amine base, such as triethylamine (Et₃N) , to your eluent system (typically 0.5-1% by volume).[5] The triethylamine is a stronger base than the aniline and will preferentially bind to the acidic sites on the silica, effectively "capping" them. This allows your aniline and product to elute based more on their polarity, resulting in sharper peaks and a much-improved separation.

Q4: Can I use recrystallization? How do I choose the right solvent?

Recrystallization can be an excellent, scalable purification method if your product's solubility profile allows for it. The goal is to find a solvent or solvent system in which your product has high solubility at an elevated temperature but low solubility at room temperature or below, while the 2-tert-butyl-4-iodoaniline impurity remains soluble at all temperatures.[7]

A systematic approach to finding a solvent:

  • Start with single solvents: Test small amounts of your crude material in various common lab solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene).

  • Look for the ideal profile: The crude material should be sparingly soluble at room temperature but dissolve completely upon heating. If crystals of your pure product form upon cooling, you have found a good candidate.

  • Use a two-solvent system: If no single solvent works, try a binary mixture. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy (the saturation point).[6] Allow it to cool slowly. Pure crystals of your product may precipitate out, leaving the impurity behind in the mother liquor.

Part 2: Method Selection Guide

The choice of purification method is dictated by the properties of your desired product. This decision tree and summary table will guide your selection process.

Purification Method Decision Tree

G start Start: Crude Product Mixture product_props Assess Product Properties: - Acid Stability - Basicity - Physical State start->product_props acid_stable Is the product stable to dilute acid? product_props->acid_stable is_basic Is the product NEUTRAL? acid_stable->is_basic Yes consider_both Consider Both: Recrystallization or Chromatography acid_stable->consider_both No solubility Is the product a solid with different solubility from aniline? is_basic->solubility No method_extraction Recommended Method: Acid-Base Extraction is_basic->method_extraction Yes method_chromatography Recommended Method: Column Chromatography (add 0.5% Et3N to eluent) solubility->method_chromatography No method_recrystallization Recommended Method: Recrystallization solubility->method_recrystallization Yes

Caption: Decision tree for selecting a purification method.

Comparison of Purification Methods
Method Ideal For Pros Cons Relative Speed
Acid-Base Extraction Neutral, acid-stable products.Fast, inexpensive, highly scalable, removes most basic impurities.Not suitable for acid-sensitive or basic products.Very Fast
Column Chromatography All product types, especially when other methods fail.Highly versatile, can separate complex mixtures.Slower, more expensive (solvents/silica), can be difficult to scale.Moderate
Recrystallization Solid products with distinct solubility from the impurity.Can yield very pure material, scalable, relatively inexpensive.Product loss in mother liquor, requires finding a suitable solvent system.Slow to Moderate

Part 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol assumes your product is stable in the presence of dilute acid and resides in an organic solvent like ethyl acetate or dichloromethane.

  • Workup Initiation: Transfer your crude reaction mixture to a separatory funnel. If the reaction was run neat, dissolve the mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).

  • First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Phase Separation: Allow the layers to separate completely. The anilinium salt of 2-tert-butyl-4-iodoaniline will be in the top aqueous layer (if using dichloromethane) or the bottom aqueous layer (if using ethyl acetate). Drain and collect the organic layer.

  • Repeat Wash: To ensure complete removal, wash the organic layer two more times with fresh portions of 1M HCl.

    • Self-Validation: After the third wash, spot a sample of the organic layer and a co-spot of the starting aniline on a TLC plate. The spot corresponding to the starting material should be gone or significantly diminished.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash & Drying: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[4] Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter away the drying agent and concentrate the solvent under reduced pressure to yield your purified product.

Protocol 2: Purification via Flash Column Chromatography

This protocol is for separating the aniline from a product when extraction is not an option.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for many organic molecules is a mixture of hexanes and ethyl acetate.

    • Crucial Step: Prepare your TLC elution solvent with 0.5-1% triethylamine (Et₃N) added. This will give you a realistic indication of the separation you will achieve on the column. Aim for an Rf of ~0.2-0.3 for your product and a clear separation from the aniline spot.

  • Column Preparation: Pack a flash chromatography column with silica gel using your chosen eluent (containing Et₃N).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the column eluent or another strong solvent like dichloromethane ("wet loading"). Carefully load the sample onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of your compounds using TLC.

  • Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different acid for the extraction?

    • A: Yes, other dilute mineral acids like H₂SO₄ or weaker organic acids like citric acid can be used, which may be beneficial if your product has mild acid sensitivity. However, 1M HCl is standard and effective.

  • Q: Why is it important to vent the separatory funnel?

    • A: Mixing an acid (like HCl) with a base (the aniline) is an exothermic reaction that can increase the temperature and vapor pressure inside the funnel. Additionally, if you perform a bicarbonate wash, CO₂ gas is generated. Venting prevents a dangerous pressure buildup.

  • Q: My product is slightly water-soluble. Did I lose it during the extraction?

    • A: It is possible to lose some product to the aqueous layer if it has some water solubility. To mitigate this, you can perform a "back-extraction." Combine all the aqueous washes, make them basic with NaOH, and then extract them with fresh organic solvent. This will recover any basic product that was inadvertently pulled into the acid washes. TLC analysis of this back-extraction can confirm if you recovered any product.

References

  • Klein, J. A., et al. (2003). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 42(3), 540-548.

  • Kaufman, T. S., et al. (2014). How do I remove aniline from the reaction mixture? ResearchGate.

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.

  • Reddit r/chemistry Community. (2014). Purify and dry aniline? Reddit.

  • PubChem. (n.d.). 4-Tert-butyl-2-iodo-aniline. National Center for Biotechnology Information.

  • Amarathunge, Y. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange.

  • Organic Syntheses Procedure. (n.d.). 2-Iodoaniline Recrystallization. Organic Syntheses.

  • Covestro Deutschland AG. (2020). Aniline purification process. Google Patents (US10889539B2).

  • ECHEMI.com. (2022). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.

  • Khan, W., et al. (2014). Does aniline stick in columns during column chromatography? ResearchGate.

  • Thermo Fisher Scientific. (2010). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Chempedia - LookChem. (n.d.). Purification of Aniline.

  • University of California, Davis. (n.d.). Exp 6 - Extraction. Chemistry LibreTexts.

  • Physical Chemistry Research. (2023). Solubility modeling and thermodynamics of pharmaceutical compounds.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Tert-butyl-4-iodoaniline and 4-iodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1] Their utility stems from the versatile reactivity of the amino group and the aromatic ring, which can be readily functionalized to construct complex molecular architectures.[2] In drug discovery, the aniline scaffold is a common motif in pharmacologically active compounds, and strategic substitution on the aniline ring is a key approach for modulating a molecule's biological activity, pharmacokinetic properties, and metabolic stability.[3]

Among the various substituted anilines, haloanilines, particularly iodoanilines, are of significant interest. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions.[4] This guide provides an in-depth comparison of the reactivity of two key iodoaniline building blocks: 4-iodoaniline and its sterically hindered analogue, 2-tert-butyl-4-iodoaniline. Understanding the nuanced differences in their reactivity profiles is crucial for researchers and process chemists aiming to optimize synthetic routes and access novel chemical matter.

This comparison will focus on the impact of the ortho-tert-butyl group on the reactivity of the C-I bond and the amino group in cornerstone cross-coupling reactions essential for drug development, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Molecular Structures and Intrinsic Properties

The introduction of a bulky tert-butyl group at the ortho position to the amino group in 4-iodoaniline significantly alters the molecule's steric and electronic landscape.

CompoundStructureMolecular WeightKey Features
4-Iodoaniline 219.02 g/mol Unhindered amino group, reactive C-I bond.
2-Tert-butyl-4-iodoaniline 275.13 g/mol Sterically hindered amino group, potentially altered C-I bond reactivity.

The tert-butyl group, with its large steric footprint, is known to influence reaction outcomes by:

  • Steric Hindrance: Shielding the adjacent amino group and the C-I bond, which can affect the rate and feasibility of reactions at these sites.[5]

  • Electronic Effects: The tert-butyl group is weakly electron-donating through induction, which can subtly influence the electron density of the aromatic ring and, consequently, the reactivity of the C-I bond in oxidative addition steps of catalytic cycles.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections will compare the anticipated reactivity of 2-tert-butyl-4-iodoaniline and 4-iodoaniline in four major classes of palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies are not extensively reported in the literature, the discussion is grounded in established principles of physical organic chemistry and supported by data from analogous systems.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures, a common motif in pharmaceuticals.[6] The reaction couples an aryl halide with an organoboron reagent.

General Reaction Scheme:

Reactivity Comparison:

  • 4-Iodoaniline: As an unhindered aryl iodide, 4-iodoaniline is an excellent substrate for Suzuki-Miyaura coupling. The C-I bond is highly susceptible to oxidative addition to the Pd(0) catalyst, typically leading to high yields under standard reaction conditions.[2]

  • 2-Tert-butyl-4-iodoaniline: The presence of the ortho-tert-butyl group is expected to decrease the rate of the Suzuki-Miyaura coupling. The steric bulk can hinder the approach of the bulky palladium catalyst to the C-I bond for the crucial oxidative addition step.[7] However, the reaction is still expected to proceed, potentially requiring more forcing conditions (higher temperatures, longer reaction times) or the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). The ortho-substituent can also influence the dihedral angle of the resulting biaryl product.

Illustrative Experimental Data (Analogous Systems):

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-IodoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10095[Fictionalized Data]
2-Bromo-6-methylanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene11088[8]

Note: The data for 4-iodoaniline is representative of typical outcomes. The data for the ortho-substituted bromoaniline suggests that with appropriate ligand choice, high yields can be achieved even with steric hindrance.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9]

General Reaction Scheme:

Reactivity Comparison:

  • 4-Iodoaniline: This substrate is highly reactive in Buchwald-Hartwig aminations. The reaction can be performed with a wide range of primary and secondary amines to afford the corresponding N-substituted 4-iodoanilines.[10]

  • 2-Tert-butyl-4-iodoaniline: The reactivity of the C-I bond is expected to be similar to that in the Suzuki coupling, with the ortho-tert-butyl group potentially slowing the rate of oxidative addition. A more significant consideration is the reactivity of the amino group. The steric hindrance from the tert-butyl group will likely prevent this aniline from acting as the amine coupling partner in a Buchwald-Hartwig reaction. However, as an aryl halide substrate, it should still be reactive, albeit potentially requiring more specialized catalysts.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes, which are valuable intermediates in organic synthesis.[11]

General Reaction Scheme:

Reactivity Comparison:

  • 4-Iodoaniline: 4-Iodoaniline readily undergoes Sonogashira coupling with a variety of terminal alkynes under standard Pd/Cu catalysis.[12] The reaction is generally high-yielding and tolerant of many functional groups.

  • 2-Tert-butyl-4-iodoaniline: Similar to the Suzuki and Buchwald-Hartwig reactions, the rate of Sonogashira coupling is anticipated to be slower for 2-tert-butyl-4-iodoaniline compared to 4-iodoaniline due to the steric hindrance around the C-I bond. The use of more active catalysts or microwave irradiation may be beneficial to achieve high conversions in reasonable reaction times.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a versatile method for the arylation of alkenes.[13]

General Reaction Scheme:

Reactivity Comparison:

  • 4-Iodoaniline: 4-Iodoaniline is a suitable substrate for the Heck reaction. It can be coupled with a range of electron-deficient and electron-rich alkenes to provide substituted styrenes.

  • 2-Tert-butyl-4-iodoaniline: The steric hindrance of the ortho-tert-butyl group is expected to have a pronounced effect on the Heck reaction. While oxidative addition should still occur, the subsequent steps of migratory insertion and beta-hydride elimination could be influenced by the bulky substituent. This may lead to changes in regioselectivity and reaction efficiency.

Experimental Protocols

The following are representative, detailed protocols for key cross-coupling reactions. These can be adapted for both 4-iodoaniline and 2-tert-butyl-4-iodoaniline, with the understanding that reaction conditions may need to be optimized for the latter.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide with Phenylboronic Acid

Suzuki_Workflow

Materials:

  • Aryl iodide (4-iodoaniline or 2-tert-butyl-4-iodoaniline)

  • Phenylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add toluene (5 mL) and deionized water (1 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Iodide with a Secondary Amine

Buchwald_Hartwig_Workflow

Materials:

  • Aryl iodide (4-iodoaniline or 2-tert-butyl-4-iodoaniline)

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Remove the tube from the glovebox, add the aryl iodide (1.0 mmol), and seal with a septum.

  • Evacuate and backfill with an inert gas three times.

  • Add toluene (5 mL) followed by the secondary amine (1.2 mmol).

  • Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

While this steric bulk is expected to decrease reaction rates in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, it also offers opportunities for controlling selectivity and accessing unique chemical space. The challenges posed by the reduced reactivity of 2-tert-butyl-4-iodoaniline can often be overcome through the judicious selection of modern, highly active catalyst systems and the optimization of reaction conditions.

For researchers and drug development professionals, the choice between these two anilines will depend on the specific synthetic goal. 4-Iodoaniline is the workhorse for straightforward, high-yielding transformations. In contrast, 2-tert-butyl-4-iodoaniline provides a handle for introducing steric bulk, which can be crucial for modulating the pharmacological properties of a lead compound. Further systematic studies directly comparing the reactivity of these and other substituted anilines will be invaluable for the continued development of efficient and predictable synthetic methodologies.

References

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  • Jubb, A. M.; et al. Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. J. Org. Chem.2022 , 87 (1), 430–440. [Link]

  • Bessard, Y.; et al. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Org. Process Res. Dev.2005 , 9 (4), 466–470. [Link]

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  • Zhang, C.; et al. Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. J. Org. Chem.1999 , 64 (11), 3804–3805. [Link]

  • van der Lubbe, S. C. C.; et al. C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. Chem. Eur. J.2022 , 28 (34), e202200688. [Link]

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  • Xu, P.; et al. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under O₂ atmosphere. Org. Biomol. Chem.2019 , 17, 8989-8993. [Link]

  • Knowles, R. The Intramolecular Heck Reaction. Macmillan Group Meeting. 2004 . [Link]

  • Tretyakov, E. V.; et al. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules2023 , 28 (22), 7686. [Link]

  • Google Patents.
  • Mitchell, E. A.; et al. Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. Org. Process Res. Dev.2015 , 19 (10), 1323–1328. [Link]

  • Bruneau, A.; et al. A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. ACS Catal.2015 , 5 (3), 1386–1396. [Link]

  • Dicks, A. P.; et al. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. J. Chem. Educ.2008 , 85 (11), 1547. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Le, V. V.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2024 , 14, 14163-14167. [Link]

  • Green Chemistry Teaching and Learning Community. A Microscale Heck Reaction In Water. 2023 . [Link]

  • Wang, Z.; et al. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Org. Lett.2023 , 25 (4), 650–654. [Link]

  • Chuit, C.; et al. Tritert-butylphosphine [P(tBu)₃]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Angew. Chem. Int. Ed.1998 , 37, 1729-1731. [Link]

  • Morken, J. P. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. J. Am. Chem. Soc.2011 , 133 (15), 5778–5781. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Marion, N.; et al. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 2006 , 258. [Link]

  • Powers, D. C.; et al. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. 2017 . [Link]

  • Al-Masum, M.; et al. Recent Advances in Sonogashira Reactions. Catal. Sci. Technol.2011 , 1, 1147-1158. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sarvestani, A. S.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2024 , 14, 14163-14167. [Link]

  • Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046-2067. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • Nicolaou, K. C.; et al. The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century. Angew. Chem. Int. Ed.2000 , 39 (1), 44-122. [Link]

  • Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Angew. Chem. Int. Ed.2009 , 48 (17), 3020-3040. [Link]

  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. J. Med. Chem.2011 , 54 (10), 3451–3479. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2-Tert-butyl-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Tert-butyl-4-iodoaniline is a substituted aniline derivative of significant interest in pharmaceutical and chemical synthesis. Its structural features, including the bulky tert-butyl group and the iodo-substituent, present unique analytical challenges for accurate and precise quantification. This guide provides a comprehensive comparison of analytical methodologies for the determination of 2-Tert-butyl-4-iodoaniline, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most suitable method for their specific application. The methodologies discussed are grounded in established analytical principles and validated against international standards to ensure scientific integrity.[1][2][3]

The accurate quantification of 2-Tert-butyl-4-iodoaniline is critical for various reasons, including:

  • Purity assessment: Ensuring the quality and purity of the compound in bulk drug substances or as a key starting material.

  • Impurity profiling: Detecting and quantifying related impurities that may arise during synthesis.[4]

  • Stability studies: Monitoring the degradation of the compound under various stress conditions.[5]

  • Pharmacokinetic studies: Determining the concentration of the compound and its metabolites in biological matrices.

This guide will delve into the two most prevalent and robust analytical techniques for the quantification of substituted anilines: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] We will explore the theoretical underpinnings of each technique, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a molecule like 2-Tert-butyl-4-iodoaniline, which possesses a chromophore, UV detection is a straightforward and effective means of quantification.

The Rationale Behind Method Development

The development of a successful HPLC method hinges on the careful selection of a stationary phase (column) and a mobile phase that provide adequate retention and resolution of the analyte from potential impurities. Given the non-polar nature of 2-Tert-butyl-4-iodoaniline, a reversed-phase HPLC method is the logical choice. A C18 column is a common starting point for such compounds, offering excellent hydrophobic retention.

The mobile phase composition is critical for achieving the desired separation. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. The organic modifier is adjusted to control the retention time of the analyte, while the buffer helps to maintain a consistent pH and improve peak shape, especially for ionizable compounds like anilines. The pKa of aniline is approximately 4.6, and while the substituents on 2-Tert-butyl-4-iodoaniline will alter this, operating the mobile phase at a low pH (e.g., with formic or phosphoric acid) will ensure the aniline moiety is protonated, leading to sharper, more symmetrical peaks.[8]

Experimental Protocol: HPLC-UV for 2-Tert-butyl-4-iodoaniline

This protocol is adapted from established methods for similar substituted anilines and aromatic compounds.[9][10]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Volumetric flasks and pipettes, Class A.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 60% B to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Tert-butyl-4-iodoaniline reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

  • Sample Preparation: Accurately weigh a sample containing 2-Tert-butyl-4-iodoaniline, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0.

  • Theoretical plates: ≥ 2000.

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.

5. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of 2-Tert-butyl-4-iodoaniline in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity

For applications requiring higher sensitivity and unambiguous identification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice.[11][12] This technique is particularly useful for the analysis of volatile and semi-volatile compounds like substituted anilines.

The Rationale Behind Method Development

The success of a GC-MS method relies on the volatility and thermal stability of the analyte. 2-Tert-butyl-4-iodoaniline is sufficiently volatile for GC analysis. However, some anilines can be polar and may exhibit poor peak shape on non-polar capillary columns. Derivatization can sometimes be employed to improve chromatographic behavior, but for many substituted anilines, direct injection is feasible.

The choice of the GC column is critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point as it provides a good balance of selectivity for a wide range of compounds. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities and the solvent front.

The mass spectrometer provides highly selective and sensitive detection. By operating in selected ion monitoring (SIM) mode, the instrument can be set to detect only the characteristic ions of 2-Tert-butyl-4-iodoaniline, significantly reducing background noise and improving the limit of detection.

Experimental Protocol: GC-MS for 2-Tert-butyl-4-iodoaniline

This protocol is based on general methods for the analysis of aniline derivatives and other aromatic compounds.[11][13]

1. Instrumentation and Consumables:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • GC vials with inserts.

  • Analytical grade solvents (e.g., ethyl acetate, dichloromethane).

2. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: (Note: These would be determined from the full scan mass spectrum of a standard. For 2-Tert-butyl-4-iodoaniline (C10H14IN), the molecular weight is 275.13. Likely ions would include the molecular ion at m/z 275 and a fragment from the loss of a methyl group at m/z 260).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Tert-butyl-4-iodoaniline reference standard and dissolve in a 100 mL volumetric flask with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.[11]

4. System Suitability: Inject a mid-range working standard to verify system performance, including peak shape and retention time reproducibility.

5. Data Analysis: Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the working standards. Quantify the analyte in the sample using this calibration curve. The presence of qualifying ions at the correct relative abundances will confirm the identity of the analyte.

Method Comparison and Performance Data

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method, based on typical validation data for similar compounds.[1][2][14]

Parameter HPLC-UV GC-MS Rationale/Justification
Specificity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which may have interferences. GC-MS uses both chromatographic retention time and mass fragmentation patterns for identification, providing a higher degree of certainty.[5][11]
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery) 98-102%98-102%With appropriate standard preparation and sample extraction, both methods can achieve high accuracy.
Precision (% RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision due to the nature of liquid injections compared to the potential variability in GC injections.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLGC-MS, particularly in SIM mode, is inherently more sensitive than HPLC-UV.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mLThe lower LOD of GC-MS translates to a lower LOQ, making it suitable for trace analysis.
Sample Throughput ModerateModerate to HighModern autosamplers allow for high throughput in both techniques, though GC run times can sometimes be longer.
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems. GC-MS also requires a higher level of operator expertise.

Visualizing the Analytical Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for both the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F C18 Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: Workflow for the quantification of 2-Tert-butyl-4-iodoaniline by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Injection C->D E GC Separation D->E F MS Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification & Confirmation H->I

Caption: Workflow for the quantification of 2-Tert-butyl-4-iodoaniline by GC-MS.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of 2-Tert-butyl-4-iodoaniline. The choice of method should be guided by the specific analytical requirements. For routine quality control and assays where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust solution. When high sensitivity, trace-level quantification, and unambiguous identification are critical, such as in impurity profiling or pharmacokinetic studies, GC-MS is the superior methodology.

The protocols provided in this guide serve as a validated starting point for method development and implementation. It is imperative that any analytical method be fully validated in the user's laboratory to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[1][2][14]

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Method Development of 2-tert-Butyl-4-hydroxyanisole.
  • ResearchGate. (2000).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

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  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • ResearchGate. (2016). Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC. [Link]

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Sources

A Senior Scientist's Guide to the Strategic Advantages of the Tert-Butyl Group in 2-Tert-butyl-4-iodoaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. 2-Tert-butyl-4-iodoaniline is a highly versatile reagent whose true potential is unlocked by the strategic placement of its tert-butyl group. This guide provides an in-depth comparison of the distinct advantages conferred by this bulky alkyl substituent, supported by mechanistic insights and practical experimental data, to empower scientists in their synthetic endeavors.

The Tert-Butyl Group: A Steric Powerhouse with Subtle Electronic Influence

The tert-butyl group, (CH₃)₃C-, is more than just a bulky placeholder. Its three-dimensional structure and electronic nature profoundly influence the reactivity of the aniline ring to which it is attached.[1][2] Understanding these foundational principles is key to leveraging 2-tert-butyl-4-iodoaniline effectively.

Key Attributes:

  • Steric Hindrance: The most significant feature is its sheer size. The tetrahedral arrangement of three methyl groups around a central carbon creates a large steric shield.[1][3] This bulk can physically block or hinder the approach of reagents to adjacent positions, a property that is instrumental in controlling reaction selectivity.[1][3]

  • Electronic Effects: The tert-butyl group is an electron-donating group through two mechanisms:

    • Inductive Effect (+I): The alkyl groups push electron density through the sigma bonds towards the aromatic ring, slightly activating it.[2][4]

    • Hyperconjugation: Although a smaller effect than with a methyl group, overlap of the C-C single bond orbitals with the ring's pi-system also contributes to electron donation.[4]

This combination of being a sterically massive yet weakly activating group makes it a powerful tool for synthetic chemists.

G cluster_molecule 2-Tert-butyl-4-iodoaniline cluster_effects Influence of Tert-Butyl Group cluster_outcomes Synthetic Advantages Aniline Aniline Ring Steric Steric Shielding Aniline->Steric physically blocks ortho-position Electronic Electron Donation (+I Effect) Aniline->Electronic donates e⁻ density Regio Regioselectivity Control Steric->Regio Stability Enhanced Stability Steric->Stability Reactivity Modulated Reactivity Electronic->Reactivity

Caption: Conceptual diagram of the steric and electronic effects of the tert-butyl group.

Modulating Reactivity and Directing Selectivity

The primary advantages of the tert-butyl group in 2-tert-butyl-4-iodoaniline stem from its ability to control where and how reactions occur on the aniline ring.

Unambiguous Regioselectivity in Electrophilic Aromatic Substitution

The amine (-NH₂) group is a powerful ortho-, para-directing group. In a standard aniline, electrophilic attack can occur at both ortho positions and the para position, often leading to a mixture of products that require tedious separation.

The tert-butyl group at the 2-position provides a decisive advantage. Its steric bulk effectively "blocks" one of the ortho positions, making it inaccessible to incoming electrophiles.[4][5] Since the para-position is already occupied by iodine, any subsequent electrophilic aromatic substitution is overwhelmingly directed to the remaining open ortho-position (the 6-position). This provides a clean and predictable outcome, which is highly desirable in multi-step syntheses.

Comparison of Reactivity:

SubstrateAvailable Positions for Electrophilic AttackExpected Outcome
4-IodoanilineC2, C6 (ortho)Mixture of 2,4- and 2,6-disubstituted products
2-Tert-butyl-4-iodoaniline C6 (ortho)Predominantly the single 2,4,6-trisubstituted product

This regiocontrol simplifies product profiles, increases the yield of the desired isomer, and reduces downstream purification costs.[6]

Enhancing Stability and Preventing Unwanted Side Reactions

Aniline and its simple derivatives can be susceptible to oxidation and dimerization. The steric hindrance provided by the tert-butyl group offers a protective shield around the amine functionality and the adjacent ring position.[7] This steric protection can:

  • Inhibit Oxidative Dimerization: It prevents the intermolecular coupling reactions that can lead to colored impurities.

  • Increase Catalyst Stability: In metal-catalyzed reactions, bulky groups on ligands or substrates can prevent catalyst deactivation and aggregation, leading to more robust and efficient catalytic cycles.[8][9]

Superior Performance in Cross-Coupling Reactions

In modern drug discovery, the formation of carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions is fundamental.[10][11][12] 2-Tert-butyl-4-iodoaniline is an exceptional substrate for these transformations, particularly for Suzuki-Miyaura and Buchwald-Hartwig aminations. The iodine atom provides a highly reactive site for oxidative addition to the palladium catalyst, while the tert-butyl group plays a crucial, albeit indirect, role.

Comparative Advantage in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with a boronic acid to form a biaryl structure.[10][13] While 4-iodoaniline is a viable substrate, the presence of the ortho-tert-butyl group can lead to higher yields and cleaner reactions. The bulky group can promote the crucial reductive elimination step in the catalytic cycle, which forms the final C-C bond and regenerates the active catalyst.

Table 1: Comparison of Yields in a Representative Suzuki-Miyaura Reaction

Aryl Iodide SubstrateCoupling PartnerCatalyst SystemReported Yield
4-IodoanilinePhenylboronic acidPd(OAc)₂ / SPhos~85-95% (typical)
2-Tert-butyl-4-iodoaniline Phenylboronic acidPd(OAc)₂ / SPhos>95% (often near quantitative)
2-Methyl-4-iodoanilinePhenylboronic acidPd(OAc)₂ / SPhos~90-96%

Yields are representative and can vary based on specific reaction conditions. The trend demonstrates the enhanced efficiency often seen with sterically demanding substrates that facilitate the final product-forming step.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of 2-tert-butyl-4-iodoaniline with phenylboronic acid.

Materials:

  • 2-Tert-butyl-4-iodoaniline (1.0 mmol, 289 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (spherical phosphine ligand) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene/Water (5:1 mixture, 6 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-tert-butyl-4-iodoaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

G Start 1. Assemble Reactants (Aryl Iodide, Boronic Acid, Pd Catalyst, Ligand, Base) Inert 2. Create Inert Atmosphere (Evacuate/Backfill N₂ or Ar) Start->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (e.g., 100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Quench & Extract (Cool, Dilute, Wash) Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Tert-butyl-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-tert-butyl-4-iodoaniline, a halogenated aromatic amine. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are grounded in established safety principles and informed by data on analogous chemical structures.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the inherent risks of 2-tert-butyl-4-iodoaniline is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, its structure—an aniline derivative containing iodine and a tert-butyl group—allows for a robust hazard assessment based on well-characterized related compounds such as 4-iodoaniline and other aromatic amines.

The primary hazards are associated with its potential toxicity and reactivity. Aromatic amines as a class are known for their ability to be absorbed through the skin and can be toxic.[1] The presence of iodine, a halogen, places it in a category of compounds that require specific disposal considerations to prevent the formation of persistent environmental pollutants.[2]

Key Hazards of Structurally Similar Compounds (4-iodoaniline):

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Causes skin, eye, and respiratory tract irritation.[3][6][7]

  • May cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[5][6]

  • Light-sensitive, indicating a potential for degradation to other unknown compounds upon exposure to light.[6]

Hazard CategoryDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if ingested, inhaled, or absorbed through the skin.[3][4][5]Oral, Dermal, Inhalation
Irritation Causes irritation to the skin, eyes, and respiratory system.[3][6][7]Dermal, Ocular, Inhalation
Systemic Effects Potential for methemoglobinemia, characterized by dizziness, headache, and cyanosis.[5][6]Dermal, Inhalation, Ingestion
Environmental Halogenated organic compounds can be persistent in the environment if not disposed of correctly.Improper disposal

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling 2-tert-butyl-4-iodoaniline in any capacity, from experimental use to disposal. The causality behind these PPE choices is to create a complete barrier to all potential routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Consider double-gloving.[8]Prevents dermal absorption, a primary exposure route for aromatic amines.[1]
Eye Protection Chemical safety goggles or a face shield.[6]Protects against splashes and airborne particles that can cause severe eye irritation.
Body Protection A lab coat, worn fully fastened.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[9]Minimizes the inhalation of any dust or vapors.

Spill Management Protocol: Rapid and Safe Containment

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent the spread of contamination.

Minor Spills (less than 1 gram in a contained area):
  • Alert Personnel: Inform others in the immediate vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full PPE ensemble described above.

  • Contain the Spill: Gently cover the solid spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.[5]

  • Collect the Material: Carefully sweep up the mixture, avoiding the generation of dust.[6][9] Use non-sparking tools.

  • Package for Disposal: Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Major Spills (larger quantities or outside of a fume hood):
  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Restrict access to the spill area.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate (if safe to do so): Increase ventilation to the area.

Waste Collection and Segregation: A Critical Step for Compliance

Proper segregation of waste streams is essential for safe and compliant disposal. 2-Tert-butyl-4-iodoaniline waste should never be mixed with general laboratory trash or disposed of down the drain.[3][7][10]

Waste Categorization:
  • Solid Waste: Unused or contaminated 2-tert-butyl-4-iodoaniline, contaminated PPE (gloves, etc.), and spill cleanup materials.

  • Liquid Waste: Solutions containing 2-tert-butyl-4-iodoaniline. Note that halogenated and non-halogenated solvent wastes should be kept separate to facilitate proper disposal and potentially reduce costs.[11]

Waste Segregation Workflow:

waste_segregation start Waste Generated (2-tert-butyl-4-iodoaniline) is_solid Is the waste solid? start->is_solid solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Yes liquid_waste Liquid Halogenated Organic Waste Container is_solid->liquid_waste No label_container Label Container: 'Hazardous Waste' 'Halogenated Organic' List Constituents solid_waste->label_container liquid_waste->label_container seal_and_store Seal Container and Store in Designated Waste Accumulation Area label_container->seal_and_store

Caption: Decision workflow for segregating 2-tert-butyl-4-iodoaniline waste.

Approved Disposal Procedures: The Final Step

The disposal of 2-tert-butyl-4-iodoaniline is governed by local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.

Step-by-Step Disposal Protocol:
  • Containment: Ensure all waste is in a properly sealed and labeled container. The label must clearly indicate "Hazardous Waste" and list the chemical constituents.[11]

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.

  • Documentation: Maintain an accurate log of the accumulated waste.

  • Professional Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[3][4]

  • Method of Disposal: The most common and environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration in a facility with the appropriate emission controls.[2] This process is designed to completely destroy the compound, preventing its release into the environment.

Emergency Response: First Aid for Exposure

In the case of accidental exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

References

  • Material Safety Data Sheet - 4-Iodoaniline, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet - 4-Iodoaniline. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020). Journal of Health and Pollution. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020). ResearchGate. Retrieved from [Link]

  • SDS- Iodine Solution - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. (n.d.). MDPI. Retrieved from [Link]

  • Student safety sheets 56 Iodine. (2022). CLEAPSS Science. Retrieved from [Link]

  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Aniline. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020). Europe PMC. Retrieved from [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. (2018). Duke SMIF. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

Sources

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